6-Chloro-4-iodopyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICMMKVFPTQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593467 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351227-42-4 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-iodopyridin-3-amine
Introduction: A Versatile Scaffold in Modern Drug Discovery
6-Chloro-4-iodopyridin-3-amine (CAS No. 351227-42-4) is a halogenated aminopyridine derivative that has emerged as a critical building block in medicinal chemistry.[1][2][3][4][5] Its strategic placement of chloro, iodo, and amino functional groups on the pyridine ring offers a versatile platform for synthetic elaboration, enabling access to a diverse chemical space. For researchers in drug development, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational data that dictates formulation strategies, predicts pharmacokinetic behavior (ADME), and informs the design of robust synthetic routes.
This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we will delve into the causality behind experimental choices for property determination and provide field-proven protocols. This document is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this important chemical intermediate.
Chemical Identity and Core Properties
The unique arrangement of functional groups in this compound governs its reactivity and physical characteristics. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating amino group, creates a nuanced electronic profile that is key to its utility in cross-coupling and substitution reactions.
Below is a summary of its fundamental identifiers and key physicochemical data. It is critical to note that while some data, such as the ¹H NMR, is derived from experimental synthesis, other parameters like pKa and solubility are based on computational predictions and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-chloro-4-iodo-3-pyridinamine; 3-Amino-6-chloro-4-iodopyridine | [1] |
| CAS Number | 351227-42-4 | [6] |
| Molecular Formula | C₅H₄ClIN₂ | [6] |
| Molecular Weight | 254.46 g/mol | [6] |
| Physical Form | Solid; Faint yellow or white to off-white crystalline needles | [3][7] |
| Boiling Point | 359.4 ± 42.0 °C (Predicted) | [1] |
| pKa | 0.60 ± 0.10 (Predicted) | [1] |
| Aqueous Solubility | 0.236 mg/mL (Calculated, LogS = -2.22) | [8] |
Spectroscopic and Analytical Profile
Confirming the identity and purity of a chemical intermediate is paramount. The following section details the available experimental spectroscopic data for this compound and provides an expert analysis of the expected signals for other key analytical techniques.
Proton Nuclear Magnetic Resonance (¹H NMR)
Experimental ¹H NMR data has been reported for this compound, providing clear evidence of its core structure. The spectrum, typically run in CDCl₃, shows two distinct singlets for the aromatic protons and a broad singlet for the amine protons.[9]
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm):
-
7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.
-
7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.
-
4.13 (br s, 2H): The broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) - Expected Profile
-
Aromatic Carbons (90-160 ppm): Five distinct signals are expected in the aromatic region.
-
C-Cl (C6) and C-I (C4): These carbons directly bonded to halogens would be significantly deshielded, appearing further downfield. The carbon attached to iodine (C4) may be shifted further upfield than expected due to the "heavy atom effect".[10]
-
C-NH₂ (C3): The carbon attached to the amino group will also be downfield, typically in the 140-150 ppm range.
-
C-H (C2, C5): The carbons bonded to hydrogen will appear in the more upfield region of the aromatic spectrum (e.g., 110-130 ppm).
-
-
General Ranges: For substituted pyridines, carbons adjacent to the ring nitrogen typically appear around 150 ppm, while others appear between 120-140 ppm.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy - Expected Profile
The FTIR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:
-
N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.[13]
-
N-H Bending (Scissoring) (1650-1580 cm⁻¹): A characteristic sharp band for the primary amine should appear in this region.[13]
-
C=C and C=N Stretching (1600-1400 cm⁻¹): Multiple bands corresponding to the stretching vibrations of the pyridine ring will be present.[7]
-
C-N Stretching (1335-1250 cm⁻¹): A strong band for the aromatic amine C-N bond is expected in this range.[13]
-
C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers (<800 cm⁻¹).
Mass Spectrometry (MS) - Expected Fragmentation
In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) should be readily observable at m/z ≈ 254 and 256, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely involve:
-
Loss of Iodine: A prominent peak corresponding to [M-I]⁺ would be expected due to the relative weakness of the C-I bond.
-
Loss of Chlorine: A peak for [M-Cl]⁺ would also be likely.
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring, often involving the loss of HCN (27 Da), is a characteristic pathway for pyridine-containing compounds.[6][14]
Key Physicochemical Parameters and Their Determination
The following sections provide both the available (predicted) data and detailed, field-tested protocols for the experimental determination of solubility, lipophilicity, and acidity. Understanding these methods is crucial for generating reliable, publication-quality data.
Solubility
Solubility is a critical parameter that influences bioavailability and formulation. The predicted aqueous solubility of this compound is low, classifying it as poorly soluble.[8] This has significant implications, suggesting that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for in vivo applications.
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[15] It measures the concentration of a saturated solution after a prolonged equilibration period.
Caption: Workflow for the Shake-Flask Solubility Assay.
Causality and Trustworthiness:
-
Why excess solid? To ensure that the solution reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Why 24-48 hours? Many complex organic molecules, especially crystalline solids, dissolve slowly. A shorter incubation time might only yield a kinetic solubility value, which can be misleadingly high or low.
-
Why filtration? To remove any microscopic solid particles that did not pellet during centrifugation, ensuring that the analysis measures only the truly dissolved compound.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of membrane permeability and metabolic stability. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. No experimental LogP value for this compound is publicly available.
The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination. It correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.
Caption: Workflow for LogP Determination via HPLC.
Causality and Trustworthiness:
-
Why a C18 column? The long alkyl chains of a C18 column provide a lipophilic stationary phase that mimics n-octanol, allowing for partitioning based on hydrophobicity.
-
Why log(k)? The capacity factor 'k' normalizes the retention time (tR) by accounting for the column's dead time (t0), providing a more accurate measure of the compound's interaction with the stationary phase. Using its logarithm linearizes the relationship with LogP.
-
Why a calibration curve? This is an indirect method. The calibration with known standards ensures the system is performing correctly and provides the linear equation used to accurately calculate the LogP of the unknown compound.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The predicted pKa of ~0.60 suggests the pyridinic nitrogen is weakly basic, heavily influenced by the electron-withdrawing halogens.[1] The amino group will also have a pKa, likely in the low single digits. Experimental determination is essential for understanding pH-dependent solubility and receptor binding.
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.
Caption: Workflow for pKa Determination by Potentiometry.
Causality and Trustworthiness:
-
Why calibrate the pH meter? The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers ensures linearity and accuracy across the measurement range.
-
Why a first derivative plot? Visually estimating the inflection point on a sigmoid curve can be subjective. The peak of the first derivative plot provides a mathematically precise and objective determination of the equivalence point.
-
Why the half-equivalence point? Based on the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This condition occurs at exactly half the volume of titrant needed to reach the equivalence point.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]
Conclusion
This compound is a high-value intermediate whose full potential can only be realized with a deep understanding of its physicochemical properties. While experimental data in the public domain is limited, this guide has consolidated the available information and, more importantly, provided the robust, validated protocols necessary for researchers to generate this critical data in their own laboratories. By applying these spectroscopic and analytical methodologies, drug development professionals can proceed with confidence, ensuring the integrity of their research and accelerating the journey from a synthetic building block to a potential therapeutic agent.
References
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Introduction: The Strategic Importance of a Trifunctional Scaffold
An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4)
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, discuss its strategic applications in synthetic chemistry, and outline essential safety and handling procedures. This document is structured to serve as a practical and authoritative resource, grounding technical data with field-proven expertise.
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its value lies in the strategic arrangement of three distinct functional groups on the pyridine core: a nucleophilic amine, and two halogen atoms (chlorine and iodine) with differential reactivity. This trifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building diverse molecular libraries, particularly in the search for novel therapeutic agents.[2][3]
The chloro and iodo substituents serve as excellent handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4] The amino group, meanwhile, provides a site for amidation, alkylation, or participation in the formation of new heterocyclic rings.[5] This orthogonal reactivity is paramount in modern drug discovery, where the efficient construction of complex, three-dimensional molecules is a key driver of innovation.[6] This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively utilize it in a research and development setting.
Physicochemical & Spectroscopic Profile
A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physical data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 351227-42-4 | [7][8] |
| Molecular Formula | C₅H₄ClIN₂ | [7][9][10] |
| Molecular Weight | 254.46 g/mol | [7][9][10] |
| Appearance | Solid; white to off-white crystalline needles | [1] |
| Purity | Typically ≥97-98% | [9] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [11] |
| InChI Key | UOICMMKVFPTQMX-UHFFFAOYSA-N | |
| SMILES | c1c(c(cnc1Cl)N)I | [1] |
Spectroscopic Characterization: Confirming Identity
Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For this compound, the spectrum is characteristically simple and informative.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[7][8]
-
Interpretation:
-
δ 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected for an aromatic proton adjacent to the ring nitrogen.
-
δ 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.
-
δ 4.13 (br s, 2H): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.
-
Synthesis and Purification: A Validated Protocol
The most common and high-yielding synthesis of this compound involves the deprotection of its Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate.[7][8]
Reaction Scheme: Acid-Catalyzed Boc Deprotection
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6-Chloro-4-iodopyridin-3-amine molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic structures, the substituted aminopyridine core has emerged as a privileged scaffold, particularly in the domain of kinase inhibitor design. This compound stands out as a highly functionalized and versatile intermediate, offering medicinal chemists a robust platform for generating diverse compound libraries. Its unique arrangement of a nucleophilic amine, a highly reactive iodo group, and a less reactive chloro group provides orthogonal chemical handles for sequential, site-selective modifications. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, reactivity, and strategic applications in drug discovery.
Chapter 1: Core Molecular Profile
This compound is a solid, heterocyclic building block whose utility is defined by its precise molecular architecture.[1][2] The fundamental properties of this compound are summarized below, providing the foundational data required for its use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClIN₂ | [3][2] |
| Molecular Weight | 254.46 g/mol | [3][2] |
| CAS Number | 351227-42-4 | [3][1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, Room Temperature | [4] |
Chapter 2: Synthesis and Purification Protocol
The reliable synthesis of this compound is critical for its application. A common and effective method involves the acidic deprotection of a Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. This process is efficient, yielding the desired product in high purity after chromatographic separation.
Experimental Protocol: Synthesis via Boc Deprotection
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol)
-
3 M Hydrochloric Acid (HCl) (600 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Petroleum Ether
Procedure:
-
Reaction Setup: Dissolve tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g) in 3 M hydrochloric acid (600 mL) in a suitable reaction vessel.
-
Heating: Heat the solution to 60°C and maintain this temperature with stirring for 12 hours to ensure complete deprotection.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~8 by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, using 10% ethyl acetate in petroleum ether as the eluent. This typically affords this compound as a purified solid (yields up to 93%).
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).
Caption: Workflow for the synthesis of this compound.
Chapter 3: Chemical Reactivity and Synthetic Strategy
The synthetic power of this compound lies in the differential reactivity of its three key functional groups. This allows for a planned, stepwise elaboration of the core structure, which is a cornerstone of modern library synthesis for drug discovery.
-
C4-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[5][6][7] and Sonogashira couplings. This position is ideal for the initial introduction of aryl, heteroaryl, or alkyl groups to build the core scaffold of the target molecule. The higher reactivity of the C-I bond compared to the C-Cl bond allows for high selectivity under standard coupling conditions.[8]
-
C6-Chloro Group: The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings than the C-I bond.[6] This allows it to remain intact during the initial functionalization at the C4 position. It can then be targeted for a second cross-coupling reaction under more forcing conditions or used in nucleophilic aromatic substitution (SₙAr) reactions. It is also a suitable handle for Buchwald-Hartwig amination, enabling the introduction of a secondary amine.[9][10][11]
-
C3-Amino Group: The primary amine at the C3 position is a potent hydrogen bond donor. In the context of kinase inhibitors, this group is often crucial for anchoring the molecule into the hinge region of the ATP-binding pocket.[12] While it can also act as a nucleophile, its primary role in many designs is as a key pharmacophoric feature.
Caption: Key reactivity sites on this compound.
Chapter 4: Applications in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[13] The aminopyridine scaffold is a well-established core for kinase inhibitors, prized for its ability to form key hydrogen bonds with the kinase hinge region.[12][14] this compound is an exemplary starting point for building such inhibitors.
The typical drug design strategy involves using the C4-iodo position as the primary point for diversification, introducing various substituents via Suzuki coupling to explore the solvent-front region of the ATP pocket. The C6-chloro position can then be used to attach vectors that extend into other pockets or to modulate the physicochemical properties of the compound. For instance, this scaffold is suitable for developing inhibitors for kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), where the aminopyridine motif is a known binder.[12][14] Fragment-based discovery has also highlighted the utility of related pyridopyrimidine series in developing potent kinase inhibitors for targets like MAP4K4.[15]
Chapter 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
Hazard Identification: The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, differentially reactive functional groups provide a logical and efficient pathway for the synthesis of complex molecules. For research teams engaged in the development of kinase inhibitors and other targeted therapies, this compound offers a reliable and versatile starting point for building potent and selective drug candidates. Its well-defined reactivity allows for the systematic exploration of chemical space, making it an invaluable asset in any medicinal chemistry program.
References
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6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912. PubChem.[Link]
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Buchwald–Hartwig amination. Wikipedia.[Link]
-
Buchwald-Hartwig reaction. chemeurope.com.[Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central (PMC).[Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central (PMC).[Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.[Link]
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A Technical Guide to the Synthesis of 6-Chloro-4-iodopyridin-3-amine via Acid-Catalyzed Deprotection
Introduction: 6-Chloro-4-iodopyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery and development. Its unique substitution pattern, featuring chloro, iodo, and amino groups, offers multiple reactive handles for diversification. This makes it a valuable precursor for synthesizing complex heterocyclic scaffolds, particularly kinase inhibitors and other targeted therapeutics, through well-established methodologies like Suzuki and Buchwald-Hartwig cross-coupling reactions.[1][2][3]
This guide provides an in-depth technical overview of a robust and high-yielding method for the synthesis of this compound. The core of this process is the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. We will explore the mechanistic underpinnings of this deprotection, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for ensuring a successful synthesis.
Part 1: The Chemistry of Boc Deprotection
The Strategic Role of the Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[4] Its utility stems from its remarkable stability under a wide range of conditions—including basic, hydrogenolytic, and mildly acidic environments—while being readily and cleanly cleaved under moderately to strongly acidic conditions.[5] This orthogonality is essential in multi-step syntheses, allowing chemists to selectively unmask an amine for subsequent reactions without disturbing other sensitive functionalities.
In the context of our target molecule, the Boc group on the 3-amino position of the pyridine ring ensures that this nucleophilic site does not interfere with reactions that might be performed elsewhere on the molecule during the synthesis of the carbamate precursor itself.[1]
Mechanism of Acid-Catalyzed Cleavage
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds through a well-understood E1 elimination pathway, which is initiated by protonation of the carbamate.[5][6]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6]
-
Formation of a Stable Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[6]
-
Formation of the Amine Salt: The newly liberated free amine is basic and, in the acidic medium, is immediately protonated to form the corresponding ammonium salt (in this case, an aminopyridinium salt).
The tert-butyl cation generated can potentially alkylate other nucleophilic species in the reaction mixture.[7][8] However, in this specific synthesis, the primary side products are isobutylene (from deprotonation of the cation) and tert-butanol (if water is present), which are volatile and easily removed during workup.[9]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Part 2: Experimental Protocol
This section details a validated, step-by-step procedure for the synthesis of this compound, adapted from established literature methods.[10][11]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purpose |
| tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate | 400777-00-6 | 354.57 g/mol | Starting Material |
| Hydrochloric Acid (3 M aq.) | 7647-01-0 | 36.46 g/mol | Deprotection Reagent |
| Sodium Bicarbonate (Saturated aq. solution) | 144-55-8 | 84.01 g/mol | Neutralizing Base |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Petroleum Ether | 8032-32-4 | - | Chromatography Eluent |
| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | Stationary Phase |
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28.2 mmol).
-
Add 3 M hydrochloric acid (600 mL). The starting material may not fully dissolve initially.
2. Reaction Execution:
-
Heat the mixture to 60°C in an oil bath with vigorous stirring.
-
Maintain the reaction at 60°C for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
TLC Monitoring: Prepare an eluent system (e.g., 20% EtOAc in hexanes). Spot the starting material (dissolved in EtOAc) and an aliquot from the reaction mixture (neutralized with NaHCO₃ and extracted into a small amount of EtOAc) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
3. Workup and Neutralization:
-
After 12 hours, remove the flask from the oil bath and allow the mixture to cool to room temperature.
-
Carefully adjust the pH of the acidic solution to ~8 by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the base in portions to control the effervescence.
-
Transfer the neutralized mixture to a 2 L separatory funnel.
4. Extraction and Isolation:
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated brine (100 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
5. Purification:
-
Purify the crude product by silica gel column chromatography.
-
The recommended eluent is a 10% solution of ethyl acetate in petroleum ether.[10][11]
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Expected Results and Characterization
| Parameter | Value |
| Typical Yield | ~93% (e.g., 6.6 g from 10.0 g starting material)[10] |
| Appearance | Off-white to light brown solid |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)[10][11] |
Part 3: Workflow and Safety
Synthesis Workflow Diagram
The entire process, from reaction setup to final product isolation, can be visualized as a linear workflow.
Caption: Overview of the synthesis workflow.
Safety and Handling
-
Hazardous Reagents: Both hydrochloric acid and the chlorinated/iodinated pyridine compounds are hazardous.[12] Hydrochloric acid is corrosive and can cause severe burns. The organic compounds should be treated as irritants and potentially harmful if ingested or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure, especially the handling of acids and solvents, must be performed in a well-ventilated chemical fume hood.
-
Neutralization: The neutralization step with sodium bicarbonate produces a significant amount of CO₂ gas. This must be done slowly and in a large enough vessel to prevent pressure buildup and overflow.
Conclusion
The acid-catalyzed deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate is an efficient, high-yielding, and reliable method for the production of this compound. The procedure relies on fundamental and well-understood principles of organic chemistry, utilizing the acid-lability of the Boc protecting group. By following the detailed protocol and adhering to safety precautions, researchers can consistently produce this valuable chemical intermediate, enabling further exploration in the synthesis of novel and complex molecules for drug development and other applications.
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.[Link]
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Reactivity of the C-I versus C-Cl bond in 6-Chloro-4-iodopyridin-3-amine
An In-Depth Technical Guide to the Differential Reactivity of the C-I versus C-Cl Bond in 6-Chloro-4-iodopyridin-3-amine
This guide provides a comprehensive analysis of the chemoselective functionalization of this compound, a versatile building block in medicinal chemistry and materials science.[1][2][3] We will explore the fundamental principles governing the differential reactivity of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Fundamental Principles: The C-I vs. C-Cl Reactivity Divide
The ability to selectively functionalize one halogen in the presence of another is a cornerstone of modern synthetic strategy. In dihalogenated substrates like this compound, the pronounced difference in reactivity between the C-I and C-Cl bonds allows for precise, stepwise molecular elaboration. This selectivity is primarily governed by two key factors: bond dissociation energy and the kinetics of oxidative addition.
Bond Dissociation Energy (BDE)
The strength of a chemical bond is quantified by its bond dissociation energy (BDE)—the energy required to break the bond homolytically.[4] The C-X bond strength for aryl halides follows a clear trend, increasing significantly from iodine to chlorine. The C-I bond is substantially weaker than the C-Cl bond, making it more susceptible to cleavage.[5][6][7]
This trend is the thermodynamic basis for the observed reactivity differences. A lower BDE means that less energy is required to break the C-I bond, facilitating its entry into catalytic cycles under milder conditions than those needed to activate the more robust C-Cl bond.[5][6]
Table 1: Average Bond Dissociation Energies of Phenyl Halides
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| C-I | ~213 | ~51 |
| C-Br | ~285 | ~68 |
| C-Cl | ~327 | ~78 |
| C-F | ~485 | ~116 |
Values are approximate and can vary based on the specific molecular structure. Data synthesized from multiple sources.[8][9]
The Critical Step: Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][10][11] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II).
The rate of oxidative addition follows the trend: C-I > C-Br > C-OTf > C-Cl .[10][12] This kinetic preference is directly related to the bond dissociation energies. The weaker C-I bond undergoes oxidative addition much more rapidly and under significantly milder conditions than the C-Cl bond.[11][12] This large kinetic window is what allows for the exquisite chemoselectivity observed in the functionalization of this compound. Electron-rich phosphine ligands on the palladium catalyst can accelerate the oxidative addition of less reactive aryl chlorides, but typically, standard conditions will favor the C-I bond exclusively.[10]
Case Study: this compound
The substrate this compound presents an excellent platform for demonstrating selective cross-coupling.[13][14] The pyridine ring is an electron-deficient system, and its reactivity is further modulated by the electronic properties of its substituents:
-
Pyridine Nitrogen: Acts as an electron-withdrawing group, influencing the electrophilicity of the ring carbons.
-
Chloro Group (C6): A moderately electron-withdrawing group.
-
Amino Group (C3): A strong electron-donating group.
-
Iodo Group (C4): The most reactive site for cross-coupling.
Despite the complex electronic landscape, the intrinsic reactivity dictated by the C-X bond strength is the dominant factor. The C-I bond at the C4 position is the primary site of reaction in palladium-catalyzed cross-couplings, leaving the C-Cl bond at the C6 position intact for subsequent transformations.
Chemoselective Functionalization: Protocols and Mechanisms
The differential reactivity of this compound can be exploited in a variety of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[1][15] For this compound, this reaction proceeds selectively at the C4 position.
-
Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-3-amine.
The conditions are optimized to be energetic enough to facilitate the oxidative addition of the C-I bond into the Pd(0) catalyst but mild enough to leave the stronger C-Cl bond untouched. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a dual palladium and copper catalyst system.[16] This reaction is highly effective for the selective alkynylation of the C-I bond.[17][18]
-
Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add a terminal alkyne (1.1-1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), which also serves as a co-solvent.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Workup: Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the 4-alkynyl-6-chloropyridin-3-amine product.
The Sonogashira reaction proceeds under very mild conditions, which are ideal for selectively targeting the C-I bond.[16] The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle is believed to activate the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[19][20] It allows for the coupling of an aryl halide with a primary or secondary amine. This reaction can be used to selectively install a new amino or amido functionality at the C4 position of the pyridine ring.
-
Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.[21]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired 4-(substituted)amino-6-chloropyridin-3-amine derivative.
This reaction often requires more forcing conditions than Suzuki or Sonogashira couplings, but selectivity can still be readily achieved.[22] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition of the C-I bond, and facilitate the final reductive elimination step to form the C-N bond.[23] The strong base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[19]
Workflow for Stepwise Functionalization
The predictable, selective reactivity of the C-I bond provides a clear strategic workflow for elaborating the this compound scaffold. The C-I bond is functionalized first, preserving the C-Cl bond for a subsequent, different coupling reaction under more forcing conditions if desired.
Conclusion
The differential reactivity between the C-I and C-Cl bonds in this compound is a powerful tool for synthetic chemists. Grounded in the fundamental principles of bond dissociation energy and the kinetics of oxidative addition, the chemoselective functionalization of the C-I bond is reliable and predictable across a range of palladium-catalyzed cross-coupling reactions. By understanding and applying the protocols detailed in this guide, researchers can leverage this selectivity to construct complex molecular architectures with precision and efficiency, accelerating discovery in drug development and materials science.
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The Strategic Utility of 6-Chloro-4-iodopyridin-3-amine: An In-depth Technical Guide for Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of 6-chloro-4-iodopyridin-3-amine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and crucially, its reactivity, with a focus on strategic, regioselective functionalization. This guide will illuminate the causality behind experimental choices in leveraging this molecule's unique halogenated structure for the synthesis of complex molecular architectures, particularly in the context of kinase inhibitor discovery. Detailed, field-proven protocols and comprehensive spectroscopic data are provided to ensure scientific integrity and practical applicability.
Introduction: The Value Proposition of a Dihalogenated Pyridine
In the landscape of heterocyclic chemistry, pyridines are a cornerstone scaffold, prevalent in a vast array of pharmaceuticals and agrochemicals. The strategic introduction of multiple, distinct functional groups onto this core is a key challenge and opportunity in the design of novel bioactive molecules. This compound emerges as a highly valuable building block due to the presence of three key functional handles: a nucleophilic amino group and two halogen atoms (chloro and iodo) with differential reactivity. This unique arrangement allows for a programmed, stepwise approach to molecular elaboration, making it an ideal starting material for the construction of diverse and complex substituted pyridines.
The primary utility of this compound lies in its capacity for selective cross-coupling and nucleophilic substitution reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This predictable disparity in reactivity is the linchpin for the regioselective synthesis of polysubstituted pyridines, a critical advantage in structure-activity relationship (SAR) studies during drug discovery.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 351227-42-4 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[2]
Interpretation: The ¹H NMR spectrum shows two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The broad singlet at 4.13 ppm is characteristic of the amine protons.
Infrared (IR) Spectroscopy: The IR spectrum of a primary aromatic amine like this compound is expected to exhibit characteristic absorption bands.[3]
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric vibrations of the primary amine.[3]
-
N-H bending: A band in the range of 1650-1580 cm⁻¹.[3]
-
C-N stretching (aromatic): A strong band between 1335-1250 cm⁻¹.[3]
-
C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 254, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence, with a common and well-documented method involving the deprotection of a carbamate-protected precursor.
Detailed Experimental Protocol: Synthesis
This protocol is based on established and published procedures.[2]
Step 1: Deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate
-
To a solution of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol) in a suitable reaction vessel, add 3 M hydrochloric acid (600 mL).
-
Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in petroleum ether) to afford this compound as a solid (typical yield: ~93%).[2]
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the reference data. The melting point should also be determined and compared to the literature value, if available.
Reactivity and Strategic Functionalization
The synthetic power of this compound lies in the differential reactivity of its three functional groups. The general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for the selective functionalization of the 4-position (iodo) while leaving the 6-position (chloro) intact for subsequent transformations. The 3-amino group can also participate in a variety of reactions, including acylation, alkylation, and cyclization.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the more reactive C-I bond.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a generalized procedure based on established methods for similar dihalogenated pyridines.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-4-(hetero)arylpyridin-3-amine.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be directed to the C4-position under appropriate conditions.[4][5]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position
This protocol is a general guideline and may require optimization for specific amine substrates.[6]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with vigorous stirring, typically between 80-110°C.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling work-up and purification.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[3] While a direct synthesis of a marketed drug from this compound is not prominently featured in the readily available literature, its structural motifs are highly relevant to potent kinase inhibitors such as the BRAF inhibitors Vemurafenib and Dabrafenib. The synthesis of analogues of these drugs often involves the coupling of a substituted aminopyridine core with other heterocyclic systems.
Case Study: Conceptual Synthesis of a Dabrafenib Analogue
Dabrafenib is a potent inhibitor of BRAF kinase.[7] A key fragment of Dabrafenib is a disubstituted aminopyrimidine. This compound can serve as a starting point for the synthesis of structurally related analogues where the pyrimidine core is replaced by a pyridine core.
This conceptual pathway highlights the strategic utility of this compound. The first step would involve a regioselective Suzuki coupling at the 4-position with a suitable thiazole boronic acid derivative. The resulting intermediate, a 6-chloro-4-(thiazol-5-yl)pyridin-3-amine, could then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the 6-position with the appropriate sulfonamide side chain to yield the final Dabrafenib analogue. This stepwise functionalization allows for the precise and controlled assembly of a complex, drug-like molecule.
Safety and Handling
This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a powerful and versatile heterocyclic building block that offers medicinal chemists a strategic advantage in the synthesis of complex molecular targets. Its key feature is the differential reactivity of the chloro and iodo substituents, which enables a predictable and regioselective approach to the construction of polysubstituted pyridines. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, supported by detailed protocols and a conceptual framework for its use in drug discovery. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful research and development endeavors.
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(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]
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(2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
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IR: amines. (n.d.). [Link]
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(n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. CiteDrive. [Link]
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(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PubMed. [Link]
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(2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]
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(2025). Buchwald–Hartwig reaction: an update | Request PDF. ResearchGate. [Link]
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(2017). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
- (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
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The Strategic Deployment of 6-Chloro-4-iodopyridin-3-amine in the Frontier of Agrochemical Discovery
A Technical Guide for the Modern Researcher
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space available to discovery scientists, the substituted pyridine scaffold has consistently emerged as a privileged structure, present in a multitude of commercial insecticides, herbicides, and fungicides.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-4-iodopyridin-3-amine (1) . Its unique trifunctional nature—an amino group flanked by two differentially reactive halogen atoms—positions it as a powerful synthon for the rapid generation of diverse and complex molecular architectures. We will explore its intrinsic chemical reactivity and outline strategic applications in the design and synthesis of next-generation agrochemicals, grounded in established bioisosteric principles and structure-activity relationships.
The Chemical Potential of this compound: A Trifunctional Scaffold
The synthetic utility of 1 (CAS No. 351227-42-4) is rooted in the distinct reactivity of its three functional groups. The C4-I bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more inert C6-Cl bond.[3][4] This reactivity differential allows for a regioselective and sequential approach to molecular elaboration.[5] Furthermore, the C6-Cl bond can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr), while the 3-amino group offers a handle for amide bond formation, diazotization, or directing group chemistry.
Application in Herbicide Discovery: Targeting HPPD Inhibition
Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are a critical tool in modern weed management.[6][7][8] The efficacy of many HPPD inhibitors is derived from a triketone moiety chelating a ferrous ion in the enzyme's active site, accompanied by a substituted aromatic ring that engages in crucial π-π stacking interactions with key phenylalanine residues.[9][10] this compound serves as an excellent starting point for novel HPPD inhibitors by leveraging its functionalities to construct the required pharmacophore.
Proposed Synthetic Strategy for Pyridine-Based HPPD Inhibitors
A plausible synthetic route, outlined below, employs a sequential cross-coupling strategy to introduce the necessary aryl and triketone precursor moieties.
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 6-Chloro-4-iodopyridin-3-amine
Introduction: Strategic Importance of 6-Chloro-4-iodopyridin-3-amine in Medicinal Chemistry
The this compound scaffold is a privileged starting material in contemporary drug discovery. Its unique electronic and steric properties, characterized by two distinct halogen atoms at positions amenable to selective functionalization, make it a versatile building block for complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the strategic elaboration of this core structure.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyridyl core and a wide array of boronic acids or their derivatives, enabling the synthesis of diverse libraries of compounds for biological screening.[1][2][3]
This application note provides a comprehensive guide to the Suzuki coupling of this compound, delving into the mechanistic rationale behind the protocol, offering a detailed step-by-step procedure, and addressing common challenges and optimization strategies. The inherent reactivity difference between the C-I and C-Cl bonds allows for selective coupling, a key consideration in multi-step synthetic sequences.[2]
Mechanistic Insights: The "Why" Behind the Protocol
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rational protocol design and troubleshooting.
The Catalytic Cycle
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[4][5][6][7] For this compound, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective oxidative addition at the 4-position under carefully controlled conditions.[2][8]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[4][5][6] The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process.[6][9][10][11]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters and Reagent Selection
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters:
| Parameter | Recommended Choice | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are robust and versatile catalysts for coupling aryl iodides.[8][12] For the less reactive C-Cl bond, more specialized catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[12][13][14] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[12][13][14] The choice of base can also influence the reaction rate and selectivity. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the inorganic base and can accelerate the transmetalation step.[15][16][17][18] |
| Boronic Acid/Ester | Arylboronic acids or pinacol esters | While boronic acids are commonly used, their corresponding pinacol esters can offer greater stability and reduced side reactions like protodeboronation.[14] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially when coupling less reactive aryl chlorides.[12][14] |
Detailed Experimental Protocol
This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[12][14]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14][19]
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[14]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12][14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-4-arylpyridin-3-amine.[3][14]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or suboptimal base/solvent. | Screen different palladium catalysts and ligands.[13][14] Increase the reaction temperature. Screen alternative bases and solvent systems.[12] |
| Protodeboronation of Boronic Acid | Presence of water and strong base. | Use a boronic ester (e.g., pinacol ester) which is more stable.[14] Minimize water content if possible, or use a milder base. |
| Dehalogenation of Starting Material | Presence of hydride sources or prolonged reaction times. | Ensure solvents are anhydrous and free of potential hydride sources. Optimize the reaction time to avoid over-exposure to reaction conditions.[14] |
| Catalyst Poisoning by Amino Group | The amino group can coordinate to the palladium center, inhibiting its catalytic activity. | While often not necessary for this substrate, protection of the amino group (e.g., as an acetamide) can be considered in challenging cases.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of a wide range of substituted aminopyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently access these valuable building blocks for drug discovery and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Wikipedia. Suzuki reaction. Retrieved from [Link]
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Lima, C. G. S., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
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Lima, C. G. S., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
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Harnessing the 6-Chloro-4-iodopyridin-3-amine Scaffold: A Detailed Guide to the Synthesis of 3-amino-6-arylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-amino-6-arylpyridine Moiety
The 3-amino-6-arylpyridine structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are integral to the development of therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and central nervous system disorders. The strategic placement of the amino and aryl groups on the pyridine ring allows for diverse functionalization and fine-tuning of pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds, starting from the versatile building block, 6-Chloro-4-iodopyridin-3-amine.
Synthetic Strategy: Leveraging Orthogonal Reactivity in Cross-Coupling Reactions
The key to the efficient synthesis of 3-amino-6-arylpyridines from this compound lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This disparity in reactivity allows for selective functionalization at the 4-position of the pyridine ring via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, while leaving the chlorine atom at the 6-position intact for subsequent transformations if desired.
The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations for Suzuki-Miyaura Coupling
Successful Suzuki-Miyaura coupling hinges on meticulous experimental technique. Key parameters to control include the choice of catalyst, ligand, base, and solvent, as well as maintaining an inert atmosphere to prevent catalyst deactivation. For challenging substrates like chloro-pyridines, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands), are frequently necessary.
Protocol: Synthesis of 3-amino-6-chloro-4-(phenyl)pyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The developed protocol is applicable to a wide range of aryl and heteroaryl boronic acids, affording the corresponding 3-amino-6-chloro-4-arylpyridines in good to excellent yields.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-amino-6-chloro-4-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-amino-6-chloro-4-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 3-amino-6-chloro-4-(3-fluorophenyl)pyridine | 75-85 |
| 4 | Pyridin-3-ylboronic acid | 3-amino-6-chloro-4-(pyridin-3-yl)pyridine | 70-80 |
| 5 | Thiophen-2-ylboronic acid | 3-amino-6-chloro-4-(thiophen-2-yl)pyridine | 80-90 |
Alternative Synthetic Route: The Stille Cross-Coupling
The Stille cross-coupling reaction offers a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare. This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. While the general mechanism is similar to the Suzuki coupling, a key difference is that it does not typically require a base for the transmetalation step.
A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. Careful handling and purification procedures are necessary to remove these toxic residues from the final product.
Figure 2. General workflow for the Stille cross-coupling reaction.
Troubleshooting and Optimization
Low yields or failed reactions in cross-coupling are common challenges. Here are some key areas for troubleshooting:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For less reactive aryl chlorides (in subsequent reactions), consider more active pre-catalysts and ligands.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive halides. The solvent system (e.g., dioxane/water, DMF, toluene) should be optimized for substrate solubility and catalyst performance.
-
Side Reactions: Protodeboronation (for Suzuki) and homocoupling are common side reactions. Using boronic esters or carefully controlling reaction temperature and stoichiometry can mitigate these issues. Dehalogenation of the starting material can also occur and may be influenced by the choice of ligand and solvent.
Conclusion and Future Directions
The selective cross-coupling of this compound provides a reliable and versatile platform for the synthesis of a diverse library of 3-amino-6-arylpyridines. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and medicinal chemistry. Further exploration of different cross-coupling methodologies, including Negishi and Buchwald-Hartwig amination at the 6-position, can further expand the chemical space accessible from this valuable building block, paving the way for the discovery of novel therapeutic agents.
References
- BenchChem. (n.d.). Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
- Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Cano, R., & chemists, V. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- NROChemistry. (n.d.). Stille Coupling.
- Org. Synth. 2011, 88, 197. (2011). Organic Syntheses.
- Valenti, C., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed.
- BenchChem. (n.d.). Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Stille reaction.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Ito, H. (2018). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Maes, B. U. W., et al. (2000). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate.
- de Vries, J. G., & Elsevier. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Krayushkin, M. M., et al. (2012). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH.
- Wang, Y., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- BenchChem. (n.d.). Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Squaryl molecular metaphors – application to rational drug design and imaging agents. (n.d.). *
Application Notes and Protocols: Palladium Catalyst Systems for Cross-Coupling with 6-Chloro-4-iodopyridin-3-amine
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated pyridines are indispensable building blocks. Among these, 6-chloro-4-iodopyridin-3-amine stands out as a particularly versatile scaffold. Its di-halogenated nature, with two distinct carbon-halogen bonds (C-I and C-Cl), presents a unique opportunity for sequential and site-selective functionalization. This allows for the rapid construction of complex molecular architectures and diverse compound libraries, which are crucial for the discovery of new therapeutic agents.[1][2][3] The strategic application of palladium-catalyzed cross-coupling reactions is paramount to unlocking the full synthetic potential of this substrate.[4][5][6][7]
The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom, render the C4-I bond significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the C6-Cl bond. This differential reactivity is the cornerstone of achieving high regioselectivity in cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalyst systems for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into catalyst selection to empower the synthesis of novel pyridine derivatives.
The Foundation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][6] These reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[5][8]
The General Catalytic Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, this compound), inserting into the carbon-halogen bond to form a Pd(II) complex.[4][5]
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Site Selectivity with this compound
For dihalogenated pyridines, the site of the initial cross-coupling is generally predictable. Halides positioned alpha to the nitrogen atom are typically more reactive.[1][3] However, in the case of this compound, the significantly weaker C-I bond compared to the C-Cl bond dictates that the initial oxidative addition of palladium will occur selectively at the C4 position. This inherent reactivity allows for the primary functionalization at the iodo-substituted position while leaving the chloro-substituent intact for subsequent transformations.
Application Protocols
The following sections provide detailed protocols for three of the most synthetically valuable palladium-catalyzed cross-coupling reactions for functionalizing this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide.[6][8] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6][7][9]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-6-chloropyridin-3-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).[10]
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired 4-aryl-6-chloropyridin-3-amine.[10]
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | High |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.[7][14]
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 4-alkynyl-6-chloropyridin-3-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diethylamine | THF | RT | High |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | K₂CO₃ | DMF | 60 | Good |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[15][16][17] This reaction has become a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in many pharmaceuticals.[18][19]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-aryl-6-chloro-4-aminopyridin-3-amine derivatives.
Materials:
-
This compound
-
Amine coupling partner (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a vial add palladium(II) acetate (0.02 eq) and BrettPhos (0.04 eq).
-
Outside the glovebox, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous THF.[10]
-
Add LiHMDS (2.0 eq) to the mixture.[10]
-
Seal the vial and heat the reaction mixture at 65 °C for 16 hours.[10]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[10]
Data Summary Table: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 65 | Good-High |
| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | High |
| 3 | Benzylamine | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | Good |
Experimental Workflow and Logical Relationships
The successful execution of these cross-coupling reactions relies on a systematic workflow and an understanding of the interplay between various reaction parameters.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
The choice of ligand is critical and can significantly influence the outcome of the reaction.[20][21] Sterically hindered and electron-rich phosphine ligands, such as SPhos, RuPhos, and BrettPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[22] The selection of the base and solvent system is also crucial for optimizing the reaction conditions and ensuring the solubility of all components.
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and efficient strategy for the synthesis of a diverse array of novel pyridine derivatives. The protocols and data presented in these application notes provide a robust foundation for researchers to successfully employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and the influence of various reaction parameters is key to achieving high yields and selectivities, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19).
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). PMC - NIH.
- Developing Ligands for Palladium(II)
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). PMC - NIH.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- (PDF)
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Application Notes and Protocols for the Synthesis of Fused Pyridine Heterocycles from 6-Chloro-4-iodopyridin-3-amine
Introduction: The Strategic Value of 6-Chloro-4-iodopyridin-3-amine in Medicinal Chemistry
Fused pyridine heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including applications in oncology and virology. The strategic functionalization of the pyridine ring is paramount in modulating the physicochemical and pharmacological properties of these molecules. This compound is a highly versatile building block for the synthesis of a diverse array of fused pyridine systems. Its distinct halogen atoms at the 4- and 6-positions, coupled with the nucleophilic amino group at the 3-position, offer orthogonal reactivity that can be exploited for sequential, site-selective transformations. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a variety of substituents at the 4-position, which can then be utilized in subsequent intramolecular cyclization reactions to construct the fused ring system. This application note provides detailed protocols and technical insights for the synthesis of various fused pyridine heterocycles, including pyrido[3,4-b]pyrazines, furo[3,4-c]pyridines, and pyrrolo[3,4-c]pyridines, starting from this compound.
Strategic Overview: A Modular Approach to Fused Pyridine Synthesis
The synthetic strategy hinges on a two-stage process:
-
Palladium-Catalyzed Cross-Coupling: Selective functionalization at the C4-iodo position via established cross-coupling methodologies such as Sonogashira, Suzuki, or Buchwald-Hartwig reactions.
-
Intramolecular Cyclization: Subsequent ring closure to form the desired fused heterocyclic system. The nature of the substituent introduced in the first step dictates the type of cyclization and the resulting fused ring.
Caption: General synthetic strategies for fused pyridines.
Synthesis of Pyrido[3,4-b]pyrazines: A Direct Condensation Approach
Pyrido[3,4-b]pyrazines are an important class of heterocycles, with several derivatives showing promise as protein kinase inhibitors.[1] A straightforward approach to this scaffold from this compound involves a condensation reaction with an α-dicarbonyl compound, followed by oxidation. In this case, the vicinal diamine precursor is generated in situ.
Protocol 1: Synthesis of 2,3-Disubstituted 8-Chloro-5-iodopyrido[3,4-b]pyrazines
This protocol outlines the condensation of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Benzil (or other α-dicarbonyl compound)
-
Ethanol
-
Acetic Acid
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the α-dicarbonyl compound (e.g., benzil, 1.05 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrido[3,4-b]pyrazine.
Expected Outcome: This reaction typically affords the product in good to excellent yields. The resulting 8-chloro-5-iodopyrido[3,4-b]pyrazine can be further functionalized at both the chloro and iodo positions.
Synthesis of Furo[3,4-c]pyridines via Sonogashira Coupling and Intramolecular Cyclization
The furo[3,4-c]pyridine scaffold is present in various biologically active compounds. A powerful strategy for its synthesis involves a Sonogashira coupling to introduce an alkyne at the 4-position, followed by an intramolecular cyclization.
Protocol 2: Synthesis of 4-Substituted-7-chloro-1,3-dihydrofuro[3,4-c]pyridines
This two-step protocol involves an initial Sonogashira coupling followed by a base- or metal-catalyzed cyclization.
Step 1: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.[2]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 4-alkynyl-6-chloropyridin-3-amine intermediate.
Step 2: Intramolecular Cyclization
Materials:
-
4-Alkynyl-6-chloropyridin-3-amine intermediate
-
Potassium tert-butoxide (t-BuOK) or a gold catalyst (e.g., AuCl₃)
-
Toluene or DMF, anhydrous
Procedure (Base-mediated):
-
Dissolve the 4-alkynyl-6-chloropyridin-3-amine intermediate (1.0 eq) in anhydrous toluene.
-
Add potassium tert-butoxide (1.5 eq) in portions at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the furo[3,4-c]pyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd/Cu co-catalytic system is standard for Sonogashira couplings, efficiently facilitating the C-C bond formation between the aryl iodide and the terminal alkyne.[2]
-
Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and also serves as a solvent.
-
Cyclization Catalyst: A strong base like potassium tert-butoxide can deprotonate the amino group, which then attacks the alkyne in a 5-exo-dig cyclization. Alternatively, gold catalysts are known to be highly effective for the hydroamination of alkynes.
Caption: Workflow for Furo[3,4-c]pyridine synthesis.
Synthesis of Pyrrolo[3,4-c]pyridines via Buchwald-Hartwig Amination and Cyclization
The pyrrolo[3,4-c]pyridine core is another important heterocyclic system. A synthetic route to this scaffold can be envisioned through an initial Buchwald-Hartwig amination to introduce a suitable amine, followed by a cyclization step.
Protocol 3: Synthesis of Substituted 7-Chloro-2,3-dihydropyrrolo[3,4-c]pyridines
This protocol details the synthesis of pyrrolo[3,4-c]pyridines through a palladium-catalyzed amination followed by an intramolecular cyclization.
Step 1: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary amine (e.g., aminoacetaldehyde dimethyl acetal)
-
Pd₂(dba)₃
-
Xantphos (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 eq), the primary amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.[3]
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain the 4-amino-substituted intermediate.
Step 2: Intramolecular Cyclization (Pictet-Spengler type)
Materials:
-
4-Amino-substituted intermediate (with an acetal-protected aldehyde)
-
Trifluoroacetic acid (TFA) or other strong acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the pyrrolo[3,4-c]pyridine.
Mechanistic Rationale:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle, especially with potentially chelating substrates like aminopyridines. The subsequent acid-catalyzed cyclization proceeds via a Pictet-Spengler type mechanism, where the acetal is hydrolyzed to the aldehyde, which then undergoes condensation with the pyridine's 3-amino group, followed by an intramolecular electrophilic attack of the resulting iminium ion onto the electron-rich pyridine ring (if activated) or a related cyclization pathway.
| Reaction Type | Key Reagents | Catalyst/Conditions | Resulting Intermediate | Fused Heterocycle |
| Condensation | α-Dicarbonyl | Acetic acid, reflux | - | Pyrido[3,4-b]pyrazine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI, TEA | 4-Alkynyl-pyridin-3-amine | Furo[3,4-c]pyridine |
| Buchwald-Hartwig | Primary amine | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 4-Amino-pyridin-3-amine | Pyrrolo[3,4-c]pyridine |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of fused pyridine heterocycles. The differential reactivity of its two halogen substituents allows for a modular and strategic approach to complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to access these important scaffolds. Further exploration of different cross-coupling partners and cyclization strategies will undoubtedly expand the synthetic utility of this powerful building block.
References
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Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. Available at: [Link]
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Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. Available at: [Link]
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From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]
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Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. The Journal of Organic Chemistry. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
-
Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions. ResearchGate. Available at: [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. National Institutes of Health. Available at: [Link]
-
One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines. PubMed. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. PubMed. Available at: [Link]
-
Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Nature. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Sonogashira coupling of 6‐chloro‐3‐iodo‐2‐phenylimidazo[1,2‐b]pyridazine 58. ResearchGate. Available at: [Link]
-
Exploring 6-Chloro-4-Iodopyridin-3-ol: A Key Pharmaceutical Intermediate. DC Chemicals. Available at: [Link]
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Application Notes: 6-Chloro-4-iodopyridin-3-amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Doubly-Activated Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the pyridine scaffold remains a privileged structure. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a cornerstone of inhibitor design.[1][2] The compound 6-chloro-4-iodopyridin-3-amine emerges as a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its unique trifunctional nature—an amino group for derivatization, a highly reactive iodine atom at the 4-position, and a less reactive chlorine atom at the 6-position—offers a platform for sequential and regioselective chemical modifications.[3]
This dual halogenation allows for a programmed synthetic approach. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization at the 4-position.[3] Subsequently, the chlorine atom at the 6-position can be targeted for nucleophilic aromatic substitution or a second cross-coupling reaction, often under different conditions. This differential reactivity is the key to building complex molecular architectures required for potent and selective kinase inhibition. These application notes will provide a detailed synthetic workflow, step-by-step protocols, and the underlying scientific rationale for utilizing this compound in the construction of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
The VEGFR Signaling Pathway: A Key Target in Oncology
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels.[4][5] In oncology, tumors exploit this pathway to secure a blood supply, which is essential for their growth, survival, and metastasis.[5] VEGFR-2 (also known as KDR/Flk-1) is a receptor tyrosine kinase that, upon binding VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6] These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[7] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis and suppress tumor growth.
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- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
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Application Note: Strategic Synthesis of Neonicotinoid Analogues via Cross-Coupling of 6-Chloro-4-iodopyridin-3-amine
Introduction: The Strategic Imperative for Neonicotinoid Analogue Synthesis
Neonicotinoids represent a critical class of insecticides, valued for their systemic action and high efficacy against a range of pests.[1] The core structure, often featuring a chloropyridinyl methyl moiety, is a key pharmacophore that interacts with nicotinic acetylcholine receptors (nAChRs) in insects.[2] However, the emergence of insect resistance and off-target environmental concerns necessitates the development of novel analogues with improved selectivity, metabolic stability, and environmental profiles.
The synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies is paramount in this endeavor. 6-Chloro-4-iodopyridin-3-amine stands out as an exceptionally versatile and strategic starting material for this purpose. Its structure presents two key points of differentiation for palladium-catalyzed cross-coupling reactions: a highly reactive C-I bond at the 4-position and a less reactive C-Cl bond at the 6-position. This reactivity differential allows for the selective introduction of a wide array of substituents at the C4-position, while retaining the essential C6-chloro group characteristic of many potent neonicotinoids like Imidacloprid.[3][4]
This application note provides detailed protocols and the underlying scientific rationale for using this compound in three principal cross-coupling strategies: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp) reactions.
The Central Building Block: this compound
The utility of any synthetic campaign begins with a reliable source of the core scaffold. This compound can be prepared via a multi-step synthesis, often culminating in the deprotection of a carbamate-protected precursor.[5] Its stability and predictable reactivity in cross-coupling make it an ideal platform for library synthesis.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] In this context, it is employed to introduce diverse aryl and heteroaryl moieties at the C4-position of the pyridine ring. This modification can significantly influence the molecule's steric and electronic properties, impacting its binding affinity to the target receptor.
Causality of Component Selection:
-
Catalyst: A palladium(0) species, generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) is often chosen for its reliability and commercial availability.
-
Base: An aqueous base such as K₂CO₃ or K₃PO₄ is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid, which is essential for the transfer of the organic group to the palladium center.
-
Solvent: A two-phase solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base.
Detailed Experimental Protocol
Reaction: Synthesis of 6-Chloro-4-(4-methoxyphenyl)pyridin-3-amine
-
Inert Atmosphere Preparation: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, 500 mg, 1.85 mmol), 4-methoxyphenylboronic acid (1.2 eq, 337 mg, 2.22 mmol), and Pd(PPh₃)₄ (0.05 eq, 107 mg, 0.0925 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (15 mL) and a 2M aqueous solution of K₂CO₃ (6 mL).
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes while stirring to ensure all components are well-mixed and the system is deoxygenated.
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexane) to yield the title compound as a solid.
Data Presentation
| Reagent | Molar Eq. | Mol (mmol) | Mass/Volume | Role |
| This compound | 1.0 | 1.85 | 500 mg | Aryl Halide |
| 4-Methoxyphenylboronic acid | 1.2 | 2.22 | 337 mg | Organoboron Reagent |
| Pd(PPh₃)₄ | 0.05 | 0.0925 | 107 mg | Palladium Catalyst |
| K₂CO₃ (2M aq.) | - | - | 6 mL | Base |
| 1,4-Dioxane | - | - | 15 mL | Solvent |
| Expected Yield: | ~75-85% |
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is challenging to achieve via traditional methods like nucleophilic aromatic substitution on an unactivated pyridine ring. This protocol enables the synthesis of analogues with diverse amine-containing side chains at the C4-position, introducing functionalities that can modulate solubility, basicity, and hydrogen-bonding capabilities.
Causality of Component Selection:
-
Catalyst System: Modern Buchwald-Hartwig reactions utilize pre-catalysts and specialized, sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos).[11][12] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, allowing for high efficiency even with challenging substrates like 3-aminopyridines, which can potentially chelate and deactivate the catalyst.[11]
-
Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile, forming the active amide species for the catalytic cycle.[11][13]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to maintain a water-free environment, as water can interfere with the strong base and catalyst activity.
Detailed Experimental Protocol
Reaction: Synthesis of 6-Chloro-N⁴-morpholino-pyridin-3,4-diamine
-
Inert Atmosphere Preparation: In a glovebox or under a strict nitrogen atmosphere, add this compound (1.0 eq, 200 mg, 0.74 mmol), RuPhos Pd G3 precatalyst (0.04 eq, 25 mg, 0.03 mmol), and RuPhos ligand (0.04 eq, 14 mg, 0.03 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) to the tube, followed by morpholine (1.5 eq, 97 µL, 1.11 mmol).
-
Base Addition: Finally, add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF (1.8 eq, 1.33 mL, 1.33 mmol) dropwise at room temperature.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 12-18 hours.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by preparative HPLC or flash chromatography to yield the desired product.
Protocol III: C-C (sp) Bond Formation via Sonogashira Coupling
Principle and Rationale
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating a C(sp²)-C(sp) bond.[14][15] This reaction is invaluable for installing a rigid alkyne linker at the C4-position. The resulting alkynyl group is not just a structural element; it is a versatile functional handle that can be subsequently hydrogenated to an alkyl linker, or used in click chemistry (e.g., CuAAC) to attach more complex moieties, dramatically expanding the accessible chemical space.
Causality of Component Selection:
-
Dual Catalyst System: The reaction classically employs a dual-catalyst system. A palladium(0) catalyst (e.g., Pd(PPh₃)₄) activates the aryl iodide through oxidative addition, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[16]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the starting materials have limited solubility in the amine base.
Detailed Experimental Protocol
Reaction: Synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
-
Inert Atmosphere Preparation: To a 50 mL oven-dried Schlenk flask with a stir bar, add this compound (1.0 eq, 300 mg, 1.11 mmol), Pd(PPh₃)₄ (0.03 eq, 38 mg, 0.033 mmol), and Copper(I) Iodide (CuI) (0.06 eq, 13 mg, 0.066 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by ethynyltrimethylsilane (1.5 eq, 234 µL, 1.66 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically rapid; monitor by TLC (20% Ethyl Acetate in Hexane) for the consumption of the starting material, usually complete within 2-3 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.
-
Purification: Redissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 25% ethyl acetate in hexane) to obtain the silyl-protected alkynyl pyridine.
-
(Optional) Desilylation: The TMS protecting group can be easily removed by dissolving the product in methanol and adding a catalytic amount of K₂CO₃, stirring at room temperature for 1 hour to yield the terminal alkyne.
Conclusion
This compound is a powerful and versatile platform for the synthesis of neonicotinoid analogues. The distinct reactivity of its C-I bond allows for selective functionalization at the C4-position through robust and well-understood palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and modular access to a wide diversity of C-C and C-N linked substituents. The protocols detailed herein offer researchers a validated starting point for creating extensive chemical libraries, which are essential for discovering next-generation insecticides with enhanced efficacy and improved safety profiles.
References
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- ResearchGate. (n.d.). Preparation of New Imidacloprid Analogues | Request PDF.
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- ResearchGate. (n.d.). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- National Institutes of Health. (n.d.).
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- PubMed. (n.d.). Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor.
- National Center for Biotechnology Information. (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
- ResearchGate. (n.d.).
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- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine.
- Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
- ResearchGate. (n.d.).
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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- PubMed. (n.d.).
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- PubMed. (2000).
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- Neliti. (2022).
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- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for C-N Bond Formation with 6-Chloro-4-iodopyridin-3-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for carbon-nitrogen (C-N) bond formation using the versatile building block, 6-Chloro-4-iodopyridin-3-amine. The inherent differential reactivity of the C-I and C-Cl bonds on the pyridine ring allows for selective functionalization, making this substrate particularly valuable in the synthesis of complex nitrogen-containing heterocyclic compounds. This guide will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-proven protocols for various coupling methodologies, and offer insights into reaction optimization and product purification.
Introduction: The Strategic Importance of C-N Bond Formation and the Utility of this compound
The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where nitrogen-containing heterocycles are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful and widely adopted methods for the formation of these crucial bonds.[3][4]
The substrate, this compound, presents a unique synthetic opportunity due to the presence of two different halogen atoms on the pyridine ring. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This disparity in reactivity allows for highly chemoselective C-N bond formation at the C4 position, leaving the C6-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled construction of complex molecular architectures.
Understanding the Reactivity Landscape: Chemoselectivity in Polyhalogenated Pyridines
The regiochemical outcome of cross-coupling reactions with polyhalogenated pyridines is governed by a combination of electronic and steric factors.[5] In the case of this compound, the greater polarizability and lower bond dissociation energy of the C-I bond compared to the C-Cl bond make it the preferred site for oxidative addition by a low-valent palladium catalyst.[6][7]
This inherent chemoselectivity can be further fine-tuned by the judicious choice of catalyst, ligand, and reaction conditions. For instance, sterically hindered ligands can enhance selectivity by favoring approach to the less sterically encumbered C4 position.
Experimental Protocols for C-N Bond Formation
The following protocols provide detailed, step-by-step methodologies for the C-N coupling of this compound with a variety of amine nucleophiles.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[3] The choice of ligand is critical for achieving high yields and turnover numbers. For the amination of aryl chlorides, electron-rich and sterically hindered phosphine ligands have proven to be particularly effective.[8]
3.1.1. Protocol for Coupling with Primary and Secondary Aliphatic Amines
This protocol is suitable for a broad range of aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the aliphatic amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.1.2. Protocol for Coupling with Aromatic Amines
The coupling of aromatic amines often requires slightly modified conditions.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Follow the general setup procedure as described in 3.1.1, using the specified catalyst, ligand, and base.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor and work up the reaction as described in 3.1.1.
Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly accelerate reaction times, often leading to improved yields and cleaner reaction profiles.[9][10][11]
Protocol:
-
In a microwave vial, combine this compound (1.0 equiv), the appropriate amine (1.2-2.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), ligand (e.g., XPhos, 7 mol%), and base (e.g., NaOtBu, 2.2 equiv) in a suitable microwave-compatible solvent like toluene or benzotrifluoride.[9][12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a pre-determined temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).[9]
-
After cooling, work up and purify the product as described in the conventional heating protocols.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, and modern protocols often utilize soluble copper catalysts with supporting ligands.[4] This method can be a valuable alternative to palladium-catalyzed reactions, particularly for certain substrate combinations.
Protocol:
-
In a Schlenk tube, combine this compound (1.0 equiv), the amine (1.5-2.0 equiv), Copper(I) iodide (CuI) (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv).
-
Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Heat the reaction mixture to 120-160 °C.
-
Monitor the reaction, and upon completion, cool the mixture and perform an extractive workup.
-
Purify the product by column chromatography.
Data Presentation: Reaction Optimization
The following table summarizes key parameters for optimizing the C-N bond formation with this compound.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | CuI, Cu₂O, Cu(acac)₂ | Catalyst choice depends on the amine and desired reactivity. |
| Ligand | XPhos, SPhos, BINAP, DPPF, Josiphos | 1,10-Phenanthroline, L-proline, DMAPF | Ligands are crucial for catalyst stability and reactivity.[6][13] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and nature of the base can significantly impact the reaction. |
| Solvent | Toluene, Dioxane, THF, Benzotrifluoride | DMF, NMP, DMSO, Pyridine | Solvent polarity and boiling point are important considerations.[12] |
| Temperature | 80-120 °C (conventional), 130-150 °C (microwave) | 120-180 °C | Higher temperatures are often required for Ullmann couplings.[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed C-N bond formation reaction.
Caption: General workflow for palladium-catalyzed C-N bond formation.
Purification and Characterization
Purification of the resulting aminopyridine derivatives is typically achieved by silica gel column chromatography.[14][15] The polarity of the eluent system should be optimized based on the polarity of the product. For highly polar aminopyridines, alternative purification techniques such as cation-exchange chromatography may be beneficial.[16]
Characterization of the final product should be performed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Subsequent Transformations: Leveraging the C-Cl Bond
A key advantage of the chemoselective C-N coupling at the C4 position is the retention of the C6-chloro substituent. This chloro group can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or a second Buchwald-Hartwig amination, enabling the synthesis of diverse and complex molecular scaffolds.[17][18][19]
Conclusion
The protocols and guidelines presented in this document offer a robust framework for the successful C-N bond formation with this compound. The ability to perform chemoselective coupling at the C4-iodo position makes this substrate an invaluable tool for the synthesis of novel heterocyclic compounds. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a wide range of functionalized aminopyridines for applications in drug discovery and materials science.
References
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science (RSC Publishing).
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
- Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination.
- Recent Advances in Photocatalytic C-N Bond Coupling Reactions. PolyU Scholars Hub.
- Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines.
- C-N Bond Form
- Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Benchchem.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
- Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. NIH.
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- This compound synthesis. chemicalbook.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating.
- A kind of method and its purification process that aminopyridine is prepared by picoline.
- This compound synthesis. ChemicalBook.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen
- Buchwald–Hartwig amin
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- 3-Aminopyridine. Organic Syntheses Procedure.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. Benchchem.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- Ullmann condens
- Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
- Sonogashira coupling. Wikipedia.
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Application Notes & Protocols: Scale-up Synthesis Considerations for 6-Chloro-4-iodopyridin-3-amine Derivatives
Abstract
6-Chloro-4-iodopyridin-3-amine is a critical building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of complex heterocyclic compounds with significant biological activity.[1] Its dual functionalization with both a chloro and an iodo group, in addition to an amino moiety, allows for selective and orthogonal chemical modifications, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key considerations for scaling up the synthesis of this important intermediate. We will explore a robust synthetic route, detail critical process parameters (CPPs), and present a comprehensive, step-by-step protocol suitable for kilogram-scale production. The causality behind experimental choices, safety protocols, and analytical quality control will be emphasized to ensure a reproducible and safe process.
Chapter 1: Retrosynthetic Analysis and Route Selection
The strategic value of this compound lies in its potential for sequential, site-selective functionalization. The iodine at the C4 position is significantly more reactive in cross-coupling reactions than the chlorine at C6, allowing for a stepwise introduction of substituents. The amino group at C3 can also be used for further derivatization or cyclization reactions.[2]
1.1. Retrosynthetic Strategy
A common and effective retrosynthetic approach begins by disconnecting the iodo and amino functionalities, leading back to a more readily available pyridine precursor. The most logical starting material is 6-chloropyridin-3-amine, a commercially available and relatively inexpensive building block.[1][2] The key transformations, therefore, involve the selective iodination of the C4 position and protection/deprotection of the amine if necessary.
An alternative strategy could involve a de novo synthesis of the pyridine ring using methods like the Guareschi-Thorpe or Hantzsch syntheses, but these often require more steps and can be less efficient for this specific substitution pattern.[3][4] Directed ortho-metalation (DoM) is another powerful technique for functionalizing pyridine rings, but often requires specific directing groups and cryogenic conditions, which can be challenging on a large scale.[5][6][7][8][9]
Considering factors like atom economy, cost of goods, and process simplicity, the chosen forward synthesis starts from 6-chloropyridin-3-amine.
1.2. Selected Synthetic Pathway
The selected pathway involves a three-step sequence:
-
Protection: The amino group of 6-chloropyridin-3-amine is first protected to prevent side reactions and to modulate the electronics of the pyridine ring, potentially aiding in the regioselectivity of the subsequent iodination step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.
-
Iodination: The C4 position is selectively iodinated. This is the key step where regiocontrol is critical.
-
Deprotection: The Boc group is removed to yield the final product.
This sequence is illustrated in the workflow diagram below.
Caption: Figure 1. Synthetic Workflow for this compound.
Chapter 2: Process Chemistry and Scale-up Considerations
Scaling a synthesis from the benchtop to a pilot plant or manufacturing scale introduces challenges related to heat transfer, mass transfer, reagent addition rates, and safety. Each step of the selected pathway must be scrutinized for scalability.
2.1. Step 1: Boc Protection
This step is generally straightforward. The reaction of 6-chloropyridin-3-amine with di-tert-butyl dicarbonate ((Boc)₂O) is typically clean and high-yielding.
-
Causality: The use of a suitable base (e.g., triethylamine or DMAP) can catalyze the reaction, but for scale-up, minimizing additional reagents is often preferred. The reaction can proceed efficiently without a catalyst, albeit with a slightly longer reaction time.
-
Scale-up Insight: On a large scale, the off-gassing of CO₂ from the reaction needs to be managed with adequate vessel venting. The isolation is typically a simple precipitation and filtration, which is amenable to large-scale equipment.
2.2. Step 2: Regioselective Iodination (Critical Step)
This is the most critical and challenging step in the sequence. It involves a directed lithiation followed by quenching with an electrophilic iodine source.
-
Mechanism & Rationale: The Boc-protected amino group acts as a directed metalating group (DMG), guiding the organolithium base (n-BuLi) to deprotonate the adjacent C4 position.[8] This regioselectivity is crucial; without the DMG, lithiation could occur at other positions. The resulting lithiated intermediate is then quenched with molecular iodine (I₂) to install the iodo group.
-
Critical Process Parameters (CPPs):
-
Temperature: This reaction is highly exothermic and must be performed at very low temperatures (typically -78 °C, achievable with a dry ice/acetone bath) to prevent side reactions and ensure stability of the lithiated intermediate. On a large scale, maintaining this temperature requires a reactor with excellent cooling capacity.
-
n-BuLi Addition: The addition of n-butyllithium must be slow and controlled. A rapid addition can cause localized warming, leading to decomposition and the formation of impurities. Dosing pumps and subsurface addition are recommended for large-scale operations.
-
Iodine Addition: The iodine solution should also be added cautiously. A reverse addition (adding the lithiated species to the iodine solution) can sometimes improve yields and is a consideration for process optimization.
-
Solvent Purity: Anhydrous solvents (typically THF) are absolutely essential, as organolithium reagents react violently with water.
-
2.3. Step 3: Boc Deprotection
The removal of the Boc group is achieved by acid hydrolysis.
-
Rationale: Hydrochloric acid is a cost-effective and efficient reagent for this transformation. The reaction proceeds by protonation of the carbamate followed by cleavage to release the free amine, tert-butanol, and CO₂.
-
Scale-up Insight: The reaction is typically heated to 60 °C to ensure complete conversion.[10][11] Post-reaction, a crucial step is the neutralization of the excess acid. This must be done carefully on a large scale as it is an exothermic process. A slow, controlled addition of a base like sodium bicarbonate or sodium hydroxide solution with efficient cooling is required. The final product is then extracted into an organic solvent.[10][11]
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Scale-Up (1 kg) | Rationale for Change |
| Iodination Temp. | -78 °C (Dry Ice/Acetone Bath) | -75 to -70 °C (Cryogenic Reactor) | Maintain tight temperature control for safety and selectivity. |
| n-BuLi Addition | Manual dropwise via syringe | Metered addition via pump (subsurface) | Control exotherm, prevent localized heating, improve safety. |
| Reaction Quench | Pouring reaction into water | Slow reverse quench (add reaction to water) | Better temperature control during exothermic quench. |
| Deprotection Work-up | Manual pH adjustment | Controlled addition of base with cooling | Manage exotherm from acid-base neutralization. |
| Product Isolation | Rotary Evaporation | Crystallization / Filtration | More efficient and practical for large quantities. |
Chapter 3: Detailed Scale-Up Protocol (1 kg Scale)
This protocol assumes the use of appropriate industrial chemical processing equipment, including a glass-lined reactor with cryogenic capabilities, and adherence to all local safety regulations.
3.1. Materials and Equipment
-
Starting Material: 6-Chloropyridin-3-amine (1.00 kg, 7.78 mol)
-
Reagents: Di-tert-butyl dicarbonate (1.86 kg, 8.55 mol), Tetrahydrofuran (THF, anhydrous), n-Butyllithium (2.5 M in hexanes), Iodine (2.16 kg, 8.55 mol), 3M Hydrochloric Acid, Sodium Bicarbonate, Ethyl Acetate, Brine.
-
Equipment: 50 L glass-lined reactor with overhead stirring, cooling/heating jacket, and nitrogen inlet; 20 L addition funnel/dosing pump; filter-dryer.
3.2. Step-by-Step Methodology
Step 1: Synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate
-
Charge the 50 L reactor with 6-chloropyridin-3-amine (1.00 kg, 7.78 mol) and anhydrous THF (10 L).
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (1.86 kg, 8.55 mol) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at ambient temperature for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to approximately half its volume.
-
Add n-heptane (15 L) to precipitate the product. Stir the resulting slurry for 1 hour.
-
Isolate the solid product by filtration, wash with n-heptane (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: ~1.70 kg (95%) of a white solid.
-
Step 2: Synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate
-
Safety First: This step involves pyrophoric and highly reactive reagents. Ensure the reactor is inerted and all personnel are equipped with appropriate PPE.
-
Charge the dry 50 L reactor with the Boc-protected intermediate (1.70 kg, 7.43 mol) and anhydrous THF (17 L).
-
Cool the reactor contents to -75 °C using a cryogenic cooling system.
-
Slowly add n-butyllithium (2.5 M in hexanes, 3.27 L, 8.17 mol) via a dosing pump over 2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -75 °C for 1 hour.
-
In a separate vessel, prepare a solution of iodine (2.16 kg, 8.55 mol) in anhydrous THF (8 L).
-
Slowly add the iodine solution to the reactor over 2 hours, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at -75 °C.
-
IPC: Quench a small aliquot with saturated ammonium chloride and check for completion by LC-MS.
-
Slowly quench the reaction by adding a saturated solution of sodium thiosulfate (5 L) while maintaining the temperature below -20 °C.
-
Allow the mixture to warm to room temperature. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Expected Yield: ~2.5 kg (95%) of a solid, which can be used directly in the next step.
-
Step 3: Synthesis of this compound
-
Charge the crude iodinated intermediate (~2.5 kg, ~7.05 mol) into the 50 L reactor.
-
Add 3 M hydrochloric acid (15 L).
-
IPC: Monitor for the disappearance of the starting material by LC-MS.
-
Cool the reaction mixture to 10 °C.
-
CAUTION: Exothermic. Slowly and carefully adjust the pH to ~8 by adding a saturated solution of sodium bicarbonate. Maintain the temperature below 25 °C with efficient cooling.
-
Extract the aqueous layer with ethyl acetate (3 x 10 L).[10]
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography if necessary to afford the final product.
Chapter 4: Safety & Handling Considerations
Chemical synthesis on a large scale requires a rigorous approach to safety.
Caption: Figure 2. Key Safety Considerations by Reagent.
-
n-Butyllithium: Is pyrophoric and will ignite on contact with air. It reacts violently with water and protic solvents. All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon). Use appropriate fire-extinguishing media for organometallic fires (e.g., dry powder, not water).
-
Cryogenic Operations: Working at -78 °C requires specialized equipment and training. Ensure proper insulation and be aware of the risks of frostbite and asphyxiation if using liquid nitrogen for cooling.
-
Exothermic Reactions: The lithiation and subsequent acid/base neutralization steps are highly exothermic. Ensure the reactor's cooling systems are fully operational and have sufficient capacity to handle the heat load. Always perform additions slowly and monitor the internal temperature continuously.
-
Waste Disposal: All waste streams, especially those containing residual organometallics or halogenated compounds, must be handled and disposed of according to environmental regulations. Quench any reactive waste streams before disposal.
Chapter 5: Analytical Methods for Quality Control
To ensure the final product meets the required specifications for subsequent use in drug development, a robust set of analytical controls is necessary.
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum. ¹H NMR (CDCl₃, 400 MHz) δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[10][11] |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Identity | LC-MS | M+H⁺ matches theoretical mass (254.95) |
| Residual Solvents | GC-HS | THF ≤ 720 ppm, Ethyl Acetate ≤ 5000 ppm, Heptane ≤ 5000 ppm |
| Appearance | Visual | Off-white to yellow solid |
| Melting Point | DSC | Report value |
Chapter 6: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in Iodination Step | 1. Insufficient n-BuLi. 2. Water in the reaction. 3. Temperature too high. | 1. Titrate n-BuLi solution before use. 2. Ensure all glassware and solvents are rigorously dried. 3. Verify cryogenic cooling system is functioning correctly. |
| Poor Regioselectivity (multiple iodo-isomers) | 1. Temperature spikes during n-BuLi addition. 2. Lithiated intermediate decomposition. | 1. Slow down the addition rate of n-BuLi. 2. Ensure the reaction is maintained at ≤ -70 °C throughout. |
| Incomplete Deprotection | 1. Insufficient acid or reaction time. 2. Reaction temperature too low. | 1. Increase reaction time or add more HCl. 2. Ensure the internal temperature reaches and is maintained at 60 °C. |
| Product Oiling Out During Work-up | 1. Incorrect pH. 2. Insufficient organic solvent for extraction. | 1. Re-check and adjust pH to 8-9. 2. Increase the volume of ethyl acetate used for extraction. |
References
- Benchchem. (2025). Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. Benchchem.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. NINGBO INNO PHARMCHEM CO.,LTD.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Iodosuccinimide. Fisher Scientific.
- ChemicalBook. (2025, July 24). This compound. ChemicalBook.
- Santa Cruz Biotechnology, Inc. (2017, June 16). SAFETY DATA SHEET N-Iodosuccinimide. Santa Cruz Biotechnology, Inc.
- Benchchem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. Benchchem.
- Miah, M. A. J., & Snieckus, V. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry - ACS Publications.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide. DC Fine Chemicals.
- University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation.
- Apollo Scientific. (n.d.). N-Iodosuccinimide Safety Data Sheet. Apollo Scientific.
- Sisco Research Laboratories Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE. Sisco Research Laboratories Pvt. Ltd.
- HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute.
- RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Andrew G. Myers Research Group. (n.d.). ortho metalation. Harvard University.
- ResearchGate. (2024, May). De novo Synthesis of Substituted Pyridines. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 6-Chloro-4-iodopyridin-3-amine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to diagnosing and resolving common experimental failures.
Introduction to the Challenge
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As a di-halogenated aminopyridine, its reactivity is influenced by several competing factors:
-
Differential Halide Reactivity: The carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chloride bond, offering a pathway for selective coupling at the C4 position.[1][2]
-
Electronic Effects: The pyridine nitrogen and the amino group are electron-donating, which can influence the electron density of the aromatic ring and potentially affect the oxidative addition step.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5]
-
Substrate Complexity: The presence of a primary amine group can sometimes lead to side reactions or complicate the reaction by coordinating with the palladium center.[6][7]
This guide will address these complexities through a series of targeted troubleshooting questions and detailed protocols.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is structured to help you diagnose the root cause of your failed or low-yielding reactions.
Question 1: My reaction shows no product formation, and I've recovered my starting material. What are the most likely causes?
Complete reaction failure often points to a fundamental issue with one of the core reaction components or conditions.
Possible Cause 1: Inactive Catalyst System The active Pd(0) species is the workhorse of the Suzuki reaction. Its failure to form or its rapid deactivation will halt the catalytic cycle.[8]
-
Explanation: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0) to enter the catalytic cycle.[9] Incomplete reduction or oxidation of the active Pd(0) species by atmospheric oxygen will prevent the reaction from starting.[8] Furthermore, the pyridine nitrogen in your substrate can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[4]
-
Solution:
-
Ligand Selection: For challenging substrates like electron-deficient pyridines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[8] Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][8] These ligands stabilize the active palladium species and promote the crucial oxidative addition step.[10]
-
Catalyst Choice: Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., XPhos Pd G2/G4) that are more resistant to deactivation.[1][11]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[8][12]
-
Possible Cause 2: Inappropriate Base The base plays a critical role in the transmetalation step, activating the boronic acid.[10][13]
-
Explanation: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the efficient transfer of the organic group from boron to palladium.[10] A base that is too weak, insoluble, or sterically hindered can lead to a sluggish or failed reaction.
-
Solution:
-
Base Strength and Type: For couplings involving aryl chlorides (and by extension, less reactive positions on heteroaromatics), stronger bases are often required.[8] Screen inorganic bases like K₃PO₄, Cs₂CO₃, or even CsF.[11][14][15] Avoid amine bases if dehalogenation is a concern.[14]
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. Finely grinding the base before use can improve its effectiveness.[3]
-
Water Content: For bases like K₃PO₄ used in anhydrous conditions, a small, controlled amount of water can be beneficial and is sometimes necessary for the reaction to proceed.[3][8]
-
Possible Cause 3: Sub-Optimal Temperature The oxidative addition of aryl halides to the Pd(0) center is the rate-determining step and is temperature-dependent.
-
Explanation: Aryl iodides are generally more reactive than aryl chlorides.[2] However, the overall electronic nature of the this compound may still necessitate elevated temperatures for efficient oxidative addition at the C-I bond.
-
Solution:
-
Increase Temperature: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[8]
-
Solvent Choice: Select a solvent with a boiling point that accommodates the required reaction temperature (e.g., dioxane, toluene, or DMF).
-
Question 2: My reaction is giving a low yield, and I'm observing significant side products. What are these byproducts and how can I minimize them?
Low yields are often a result of competing side reactions that consume your starting materials or intermediates.
Key Side Reactions and Their Mitigation
| Side Reaction | Description | Probable Causes | Mitigation Strategies |
| Dehalogenation | Replacement of the iodine atom with hydrogen, forming 6-Chloropyridin-3-amine.[2] | Formation of a palladium-hydride (Pd-H) species from the base, solvent (e.g., alcohols), or water.[14] | 1. Base Selection: Avoid strong alkoxide or amine bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[14] 2. Solvent Choice: Avoid alcohol-based solvents if dehalogenation is observed.[14] 3. Ligand Optimization: Switching to bulkier, more electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[14] |
| Protodeboronation | The boronic acid reacts with a proton source (often water) to replace the boron group with a hydrogen atom.[9][16] | Excess water, harsh basic conditions, or prolonged reaction times.[8][16] | 1. Use Anhydrous Solvents: Employing anhydrous solvents can minimize this side reaction.[4] 2. Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates (R-BF₃K), which hydrolyze slowly to release the boronic acid.[12][17][18] 3. Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid degradation of the product and reagents. |
| Homocoupling | Dimerization of the boronic acid to form a biaryl byproduct.[9] | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or an incomplete reduction of a Pd(II) precatalyst.[9] | 1. Rigorous Degassing: Ensure the reaction is free of oxygen by thoroughly degassing all components.[12] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure the complete in-situ reduction of your Pd(II) precatalyst.[12] |
Frequently Asked Questions (FAQs)
Q1: Should I protect the amine group on this compound? While primary amines can sometimes complicate Suzuki reactions, direct coupling without protection is often possible and desirable to maintain step economy.[6] However, if you consistently face issues with low yield or catalyst deactivation, protection as an acetamide may be a viable strategy. It has been reported that the acetamide derivative of a similar aminopyridine undergoes Suzuki coupling in high yield.[6][7]
Q2: Which boronic acid equivalent is better: boronic acid, a pinacol ester (Bpin), or a trifluoroborate salt (BF₃K)? The choice depends on the stability of your specific boronic acid derivative.
-
Boronic Acids: Readily available but can be prone to protodeboronation and trimerization to form boroxines.[19]
-
Pinacol Esters (Bpin): Generally more stable to chromatography and less prone to protodeboronation.[20] They may require hydrolysis to the boronic acid in situ for transmetalation to occur, although direct transmetalation has also been observed.[18][21] The addition of water can be beneficial when using boronic esters.[22]
-
Potassium Trifluoroborates (BF₃K): Highly stable crystalline solids that slowly release the boronic acid under basic aqueous conditions, minimizing side reactions like homocoupling and protodeboronation.[8][17]
Q3: How do I choose the right solvent? The solvent must be inert to the reaction conditions, have a suitable boiling point, and be able to dissolve the reactants to some extent. Common choices include:
-
Ethereal Solvents: 1,4-Dioxane and THF are widely used, often with water as a co-solvent.[7][9]
-
Aromatic Solvents: Toluene is a good high-boiling, non-polar option.
-
Polar Aprotic Solvents: DMF or DMA can be effective but may be more difficult to remove and can sometimes act as a hydride source at high temperatures.
Q4: Can I perform the reaction at the chloro- position instead of the iodo- position? Selective coupling at the C-Cl bond in the presence of a C-I bond is extremely challenging under standard Suzuki conditions due to the much higher reactivity of the C-I bond.[23] The reaction will overwhelmingly favor substitution at the C4 (iodo) position.
Experimental Protocols
Protocol 1: Standard Conditions for Initial Screening
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).[8][24]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).[8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.[7][8]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-100 °C.[25][26]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[24]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14][27]
Protocol 2: Optimized Conditions for Difficult Couplings
If the standard protocol fails or gives low yields, consider these more forcing conditions.
-
Reagents: Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt (1.5 eq.).[17][18]
-
Catalyst System: Employ a more robust, pre-formed catalyst like XPhos Pd G2 or G4 (2-5 mol %).
-
Base and Solvent: Use Cs₂CO₃ (3.0 eq.) as the base in anhydrous, degassed toluene or dioxane.
-
Temperature: Increase the reaction temperature to 110 °C.[28]
-
Follow the setup, monitoring, and work-up procedures as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(23), 11849–11863. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11629–11639. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4276–4288. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Li, W., & Nelson, D. P. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(20), 4553–4556. Retrieved from [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491–3501. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Retrieved from [Link]
-
J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Ribeiro, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7064-7071. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451–3479. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Schmidt, J., & Sarpong, R. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(16), 4380–4383. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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How to avoid dehalogenation of 6-Chloro-4-iodopyridin-3-amine in coupling reactions
A Researcher's Guide to Mitigating Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common and critical challenge: the undesired dehalogenation of the pyridine ring during cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and high-yielding coupling at the desired position.
Understanding the Challenge: Reactivity and the Specter of Dehalogenation
This compound is a valuable reagent due to its two distinct halogen atoms, which allows for selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chloride (C-Cl) bond. This inherent difference in reactivity is the cornerstone of achieving selective coupling at the 4-position.
However, a prevalent side reaction that plagues many cross-coupling strategies is dehalogenation, specifically hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification and reduces the overall yield of the desired product. The primary culprit is often the generation of palladium hydride (Pd-H) species within the catalytic cycle, which can reductively cleave the carbon-halogen bond.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing and I'm only recovering starting material or observing dehalogenation?
A1: Complete reaction failure or significant dehalogenation can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming or has been deactivated. Ensure your palladium source and ligands are of high quality and stored correctly. For a substrate like this compound, standard ligands like triphenylphosphine (PPh₃) may be insufficient.
-
Oxygen Contamination: The Pd(0) species is highly sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Inappropriate Base: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling). If the base is too weak, insoluble, or old, the transmetalation step will be slow, allowing more time for dehalogenation to occur.
-
Hydride Sources: Unwanted hydride sources in your reaction mixture can promote dehalogenation. Common sources include alcohols (if used as a solvent or present as an impurity), water, and even certain amine reagents or bases.
Q2: I'm observing a mixture of the desired product and the deiodinated-chloropyridine. How can I improve selectivity?
A2: This is a classic case of competing reaction pathways. To favor the desired coupling over dehalogenation, you need to optimize your reaction conditions to accelerate the productive catalytic cycle:
-
Ligand Choice is Critical: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (often referred to as Buchwald ligands) are highly effective. These ligands promote the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.
-
Base Optimization: The choice of base can significantly influence the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic bases.
-
Solvent Selection: Aprotic solvents are generally recommended to minimize the presence of hydride sources. Toluene, dioxane, and DMF are common choices, but it's essential to use anhydrous grades.
Q3: Can I selectively couple at the chlorine position after functionalizing the iodine position?
A3: Yes, this is a primary advantage of using this compound. After the initial coupling at the more reactive iodine position, the less reactive chlorine at the 6-position can be targeted for a second coupling reaction under more forcing conditions (e.g., higher temperatures, more active catalyst systems). This allows for the sequential and controlled introduction of two different functionalities.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of how to troubleshoot and optimize your coupling reactions to minimize dehalogenation.
The Role of the Catalytic System
The choice of palladium precursor and, more importantly, the ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.
| Ligand Type | General Characteristics | Impact on Dehalogenation | Recommended Ligands |
| Simple Phosphines | Less bulky, less electron-donating. | Can lead to slower reductive elimination, allowing more time for Pd-H formation and subsequent dehalogenation. | PPh₃, P(o-tol)₃ |
| Bulky, Electron-Rich Phosphines (Buchwald Ligands) | Sterically hindered and highly electron-donating. | Accelerate oxidative addition and reductive elimination, kinetically favoring the desired coupling over dehalogenation. The steric bulk can also disfavor the formation of palladium hydride species. | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. | Form very stable palladium complexes that can be highly active, often at lower catalyst loadings, and can suppress dehalogenation.[1][2][3] | IPr, SIMes |
The Influence of Base and Solvent
The reaction environment created by the base and solvent can either promote or suppress dehalogenation.
| Parameter | Considerations | Recommendations to Minimize Dehalogenation |
| Base | Can be a source of protons or influence the solubility of other reagents. Strong alkoxide bases can sometimes promote side reactions. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Solvent | Protic solvents (alcohols, water) can be a direct source of hydrides. The polarity of the solvent can also affect catalyst activity and stability. | Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or DMF. If a co-solvent is necessary, minimize the amount of any protic component. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. Note: These are general procedures and may require optimization for your specific substrate and desired scale.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position
This protocol is designed to selectively form a C-C bond at the C-I position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C4-I position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]
-
Add anhydrous toluene (5 mL) via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the 4-Position
This protocol facilitates the formation of a C-C triple bond at the C-I position.
Reaction Scheme:
Caption: Sonogashira coupling at the C4-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination at the 4-Position
This protocol is for the formation of a C-N bond at the C-I position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C4-I position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: Visualizing the Competing Pathways
To better understand how to control the reaction outcome, it is helpful to visualize the catalytic cycle and the competing dehalogenation pathway.
Sources
- 1. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 6-Chloro-4-iodopyridin-3-amine
Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of this substrate, featuring a reactive iodine, a less reactive chlorine, and a coordinating amine group, present specific challenges that require careful optimization of catalyst loading and reaction conditions.
Understanding the Substrate: this compound
The primary challenge in reactions with this substrate lies in achieving selective coupling at the highly reactive C-I bond while preventing unwanted side reactions at the C-Cl bond and avoiding catalyst inhibition by the aminopyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1] Therefore, a judicious choice of catalyst, ligand, and reaction conditions is paramount for success.
General Troubleshooting for Low Yield and Selectivity
Low or no product yield is a frequent hurdle. A systematic approach to troubleshooting is essential to pinpoint the root cause.[1][2]
Q1: My cross-coupling reaction is resulting in a low yield or has failed completely. What are the initial steps for troubleshooting?
A1: When a reaction fails, it's crucial to systematically evaluate each component of the reaction.
-
Catalyst Activity: The palladium source and ligand are of utmost importance. For a substrate like this compound, standard ligands such as triphenylphosphine (PPh₃) may prove ineffective.[3][4] More robust, electron-rich, and bulky phosphine ligands, like those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often required.[1][3][5]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to their deactivation.[1][3][6] It is critical to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[2][5][6]
-
Reagent Purity: The purity of starting materials, solvents, and bases is critical. Moisture and other impurities can significantly impede the reaction.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction-Specific Troubleshooting and FAQs
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[7] With this compound, the goal is to selectively couple at the C-I position.
Q2: I am observing significant amounts of starting material and low product yield in my Suzuki-Miyaura coupling. What catalyst loading and conditions should I start with?
A2: Due to the lower reactivity of the C-Cl bond, selective coupling at the C-I bond is generally achievable.[8] However, catalyst choice is critical.
| Parameter | Starting Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors.[1][3] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[1][3][5] |
| Catalyst Loading | 1-3 mol% Pd | A good starting point for optimization. Can be increased if conversion is low. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases are often required for challenging substrates.[3][5][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often enhance the rate of transmetalation.[5][6][9] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion.[3][5] |
Q3: What are common side reactions in the Suzuki-Miyaura coupling of this substrate?
A3: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.[5] To minimize these, ensure a thoroughly degassed system and use fresh, high-quality boronic acid.[5] Using boronic esters, such as pinacol esters, can also improve stability.[5]
Buchwald-Hartwig Amination
This reaction is key for forming C-N bonds, allowing for further diversification of the aminopyridine core.[7]
Q4: My Buchwald-Hartwig amination is sluggish, and I'm seeing hydrodehalogenation of my starting material. How can I improve this?
A4: Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction.[4] Optimizing the ligand and base is crucial.
| Parameter | Starting Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3/G4) | Precatalysts can provide more reliable formation of the active Pd(0) species.[4][10] |
| Ligand | Xantphos, RuPhos, BrettPhos | These ligands have been shown to be effective for the amination of challenging (hetero)aryl halides.[4][11] |
| Catalyst Loading | 2-5 mol% Pd | Higher catalyst loading may be necessary for this challenging substrate.[4] |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases are typically required.[4][12] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed aprotic solvents are standard.[4][13] |
| Temperature | 90-110 °C | Elevated temperatures are generally needed to facilitate the reaction.[4][7] |
Q5: Can the amine group on the pyridine ring interfere with the Buchwald-Hartwig reaction?
A5: Yes, the 3-amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[11] The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor this coordination and promote the desired cross-coupling.[14]
Sonogashira Coupling
The Sonogashira coupling is an effective method for introducing alkynyl groups.[7]
Q6: What is a good starting point for catalyst loading in a Sonogashira coupling with this compound?
A6: A typical Sonogashira reaction employs a dual catalyst system.[15][16]
| Parameter | Starting Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%) | Standard and widely used catalysts for this reaction.[15] |
| Copper Co-catalyst | CuI (2-5 mol%) | The copper(I) salt is a crucial co-catalyst that increases the reaction rate.[15] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The amine base also serves as the solvent in many cases.[7] |
| Solvent | THF or DMF (if needed) | Anhydrous and degassed.[7] |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be run under mild conditions.[7] |
Heck Reaction
The Heck reaction allows for the introduction of alkenyl groups.[7]
Q7: I am attempting a Heck reaction, but the yield is poor. What conditions should I consider?
A7: The Heck reaction with halo-pyridines can be challenging. Optimization of the base and temperature is often necessary.
| Parameter | Starting Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source for Heck reactions.[7][17] |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | Phosphine ligands are typically required.[7][17] |
| Base | Et₃N or K₂CO₃ | An organic or inorganic base is needed to neutralize the HX formed.[17] |
| Solvent | DMF or NMP | Polar aprotic solvents are generally used.[7] |
| Temperature | 100-140 °C | High temperatures are often required to drive the reaction.[7] |
Experimental Protocols
General Procedure for a Screening Reaction
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]
-
Evacuate and backfill the tube with argon three times.[7]
-
Add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature.
-
Monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[1]
-
Dry the organic layer, concentrate, and purify by column chromatography.[1]
Catalytic Cycle Visualization
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 6-Chloro-4-iodopyridin-3-amine Reaction Mixtures
Welcome to the technical support center for the purification of 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this critical building block. Our aim is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this compound is paramount, as impurities can lead to downstream reaction failures, compromise the biological activity of the final product, and introduce safety concerns. The purification of crude reaction mixtures of this substituted pyridine can be challenging due to the presence of starting materials, reagents, and side-products with similar polarities. This guide provides a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.
Issue 1: Persistent Yellow or Brown Color in the Purified Product
Question: After column chromatography, my this compound is still a yellow or brown solid, not the expected off-white to light-tan solid. What causes this discoloration and how can I remove it?
Answer: Discoloration in pyridine compounds is a common issue that can arise from several sources.[1] The primary cause is often the presence of trace impurities or degradation products formed during the synthesis or workup.[1] Pyridine derivatives can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric species.
Troubleshooting Steps:
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.
-
Protocol: Dissolve the discolored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w) to the solution. Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent. Concentrate the filtrate under reduced pressure.
-
-
Recrystallization: If the discoloration is due to a specific, slightly less soluble impurity, recrystallization can be effective.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble in the hot solvent. For this compound, consider solvent systems like ethanol/water, or toluene.
-
-
Minimize Exposure to Light and Air: During and after purification, it is crucial to protect the compound from light and air to prevent further degradation. Use amber-colored vials for storage and consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
Issue 2: Product Tailing and Poor Separation During Column Chromatography
Question: I'm having trouble with my silica gel column chromatography. The product is streaking or "tailing" down the column, leading to broad peaks and poor separation from impurities. What is causing this and how can I improve my separation?
Answer: Tailing of amine-containing compounds on silica gel is a frequent problem.[2] The lone pair of electrons on the nitrogen atom of the amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to slow and uneven elution, resulting in tailing.
Troubleshooting Steps:
-
Addition of a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2]
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia solution (in a solvent like methanol) to your eluent system (e.g., petroleum ether/ethyl acetate).[2] The basic modifier will neutralize the acidic sites on the silica gel, preventing the strong interaction with your aminopyridine and resulting in sharper peaks and better separation.
-
-
Use of Deactivated Silica Gel: Alternatively, you can use a deactivated silica gel. Commercially available silica gels treated with a deactivating agent can be purchased. You can also prepare it by treating standard silica gel with a solution of triethylamine in your eluent before packing the column.
-
Solvent System Optimization: Ensure your chosen solvent system is providing the optimal retention factor (Rƒ) for your compound on a Thin Layer Chromatography (TLC) plate. An ideal Rƒ value for column chromatography is typically between 0.2 and 0.4.
Issue 3: Low Recovery After Aqueous Workup
Question: After performing an acid-base extraction, the yield of my this compound is significantly lower than expected. Where could my product be going?
Answer: Low recovery after an aqueous workup can be due to several factors, including incomplete extraction, emulsion formation, or the compound remaining in the aqueous layer.
Troubleshooting Steps:
-
Ensure Complete Basification: When back-extracting your product from the acidic aqueous layer, it is crucial to ensure the solution is sufficiently basic.
-
Protocol: After acidifying the aqueous layer to remove non-basic impurities, add a strong base (e.g., 2M NaOH or saturated NaHCO₃ solution) and check the pH with litmus paper or a pH meter to ensure it is basic (pH > 8).[3][4] This will ensure the amine is in its free base form and can be efficiently extracted into the organic layer.
-
-
Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL of ethyl acetate) rather than a single large volume extraction. This is a more efficient way to recover the product.
-
Break Emulsions: If an emulsion forms at the interface of the aqueous and organic layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite.
-
Salt Out the Product: If your compound has some solubility in the aqueous layer, adding a significant amount of salt (salting out) can decrease its aqueous solubility and drive it into the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most widely reported and effective method for the purification of this compound is silica gel column chromatography.[3][4] A common eluent system is a mixture of petroleum ether and ethyl acetate, with a typical ratio of around 10:1 (petroleum ether:ethyl acetate).[3][4] This technique is highly effective at separating the desired product from both more polar and less polar impurities.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: The impurities will depend on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: For example, if the synthesis involves the deprotection of a carbamate-protected precursor, some of the protected starting material may remain.
-
Reagents: Residual reagents from the reaction, such as acids or bases used in the workup.
-
Side-Products: These can include isomers or products of over-reaction. A thorough analysis of the reaction mechanism can help predict potential side-products.
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to assess the purity of your compound.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity by calculating the area percentage of the main peak.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[5]
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and air.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Triethylamine (optional, for tailing reduction)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. A good eluent system will give your product an Rƒ value of approximately 0.2-0.4. A common starting point is 10:1 petroleum ether:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully apply the sample to the top of the silica bed.
-
Elution and Fraction Collection: Begin eluting with the chosen mobile phase. If necessary, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. Collect fractions and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating the basic this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add 1 M HCl. Shake the funnel vigorously and then allow the layers to separate. The basic this compound will move into the acidic aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH or saturated NaHCO₃ solution until the solution is basic (pH > 8).
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Visualized Workflows and Logic
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
-
Autech Industry Co., Limited. (n.d.). Exploring 6-Chloro-4-Iodopyridin-3-ol: A Key Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
Removing homocoupling byproducts in 6-Chloro-4-iodopyridin-3-amine couplings
Welcome to the technical support center for cross-coupling reactions involving 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial synthetic transformations. Here, we delve into the common challenge of homocoupling byproducts and provide actionable solutions to ensure the highest purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling with this compound. What is causing this?
A1: Homocoupling of the organoboron reagent is a persistent challenge in Suzuki-Miyaura reactions and is primarily caused by the presence of molecular oxygen.[1][2] The catalytic cycle of the Suzuki coupling relies on a Pd(0) species. Oxygen can oxidize this active Pd(0) to a Pd(II) state. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired homocoupled biaryl byproduct.[1] The electron-deficient nature of the pyridine ring in your substrate can also influence catalyst stability and reactivity, sometimes exacerbating this issue.
Q2: In my Sonogashira coupling, I'm seeing a significant amount of di-yne byproduct. What is this and how can I prevent it?
A2: The formation of a di-yne byproduct in Sonogashira reactions is known as Glaser coupling. This occurs when the terminal alkyne undergoes oxidative self-coupling, a reaction that is significantly promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize Glaser coupling, it is crucial to rigorously exclude oxygen from your reaction. Alternatively, employing a copper-free Sonogashira protocol can often circumvent this issue entirely.
Q3: Can the choice of ligand impact the formation of homocoupling byproducts in my coupling reaction?
A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) are often recommended.[3] These ligands promote the desired cross-coupling pathway and can help to suppress side reactions like homocoupling by facilitating the reductive elimination step of the catalytic cycle.
Q4: Are there any general preventative measures I can take to minimize homocoupling across different coupling reaction types?
A4: Yes, several best practices can significantly reduce the incidence of homocoupling:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure all glassware is oven- or flame-dried. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Water can interfere with the catalytic cycle and promote side reactions.
-
Catalyst Integrity: Use a high-quality palladium source. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its efficient reduction to the active Pd(0) state.
Troubleshooting Guide: Homocoupling Byproducts
This section provides a systematic approach to diagnosing and resolving issues with homocoupling byproducts in your coupling reactions with this compound.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Significant boronic acid homocoupling (Suzuki) | 1. Oxygen contamination oxidizing Pd(0) to Pd(II).2. Inefficient reduction of Pd(II) precatalyst.3. Suboptimal ligand choice. | 1. Improve degassing of solvents and reaction vessel.2. Add a mild reducing agent like potassium formate to the reaction mixture.[1]3. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Significant alkyne homocoupling (Sonogashira) | 1. Presence of oxygen promoting copper-catalyzed Glaser coupling. | 1. Rigorously exclude oxygen from the reaction.2. Consider a copper-free Sonogashira protocol. |
| Homocoupling of this compound (Ullmann-type) | 1. High reaction temperatures.2. Inappropriate catalyst or ligand. | 1. Optimize the reaction temperature; lower temperatures may be sufficient.2. Screen different copper or palladium catalysts and ligands. |
| Persistent homocoupling despite preventative measures | 1. Reaction kinetics favoring homocoupling.2. Difficulty in completely removing oxygen. | 1. Employ a post-reaction purification strategy, such as using a scavenger resin (see detailed protocol below).2. For Suzuki reactions, use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they can be more stable. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with an Arylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Chloropyridin-3-amine, with conditions optimized to minimize homocoupling.[3]
Materials:
-
6-Chloropyridin-3-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents), finely ground and dried
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Chloropyridin-3-amine (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-Chloropyridin-3-amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Removal of Boronic Acid Homocoupling Byproducts Using a Scavenger Resin
If homocoupling byproducts are still present after the reaction, a scavenger resin can be an effective purification method. SiliaBond DEAM (Diethanolamine) and SiliaBond Diol are particularly effective for scavenging boronic acids and their derivatives.[4][5]
Materials:
-
Crude reaction mixture containing the desired product and boronic acid/homocoupling byproducts
-
SiliaBond DEAM or SiliaBond Diol scavenger resin
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
Following the reaction workup (steps 6-9 in Protocol 1, before column chromatography), dissolve the crude product in a suitable anhydrous solvent.
-
Add the SiliaBond DEAM or SiliaBond Diol resin to the solution. A typical starting point is to use 2-4 equivalents of the scavenger resin relative to the initial amount of the boronic acid used in the reaction.[6]
-
Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically by monitoring the disappearance of the boronic acid and its homocoupling byproduct by TLC or LC-MS.[6]
-
Filter the mixture to remove the scavenger resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting product should be significantly enriched in the desired cross-coupled product. Further purification by column chromatography may be performed if necessary.
| Scavenger Resin | Typical Loading (mmol/g) | Recommended Equivalents | Notes |
| SiliaBond DEAM | ~0.8 - 1.2 | 2 - 4 | Highly effective for boronic acids in non-aqueous solutions.[5] |
| SiliaBond Diol | ~1.0 - 1.5 | 2 - 4 | Can be used similarly to polystyrene-based DEAM resins for scavenging boronic acids.[7] |
Visualizations
Troubleshooting Workflow for Homocoupling Byproducts
Caption: A decision tree for troubleshooting homocoupling byproducts.
References
- Velocity Scientific Solutions. SiliaBond.
- SiliCycle. SiliaBond Organic Scavengers.
- BenchChem.
- Obrnuta faza. SiliaBond.
- FUJIFILM Wako Chemicals. SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
- SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
- SiliCycle. SiliaMetS DEAM (R54430B) - Metal Scavengers.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- J-Stage.
- BenchChem.
- BenchChem. Application Notes & Protocols: Suzuki-Miyaura Coupling with 2,6-Dichloro-4-iodopyridine.
- SiliCycle. Metal Scavenging with SiliaMetS DEAM.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- SiliCycle.
- Organic Chemistry Portal. Ullmann Reaction.
- NIH.
- NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- MDPI.
- ResearchGate.
- NIH. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- ResearchGate. (PDF) DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- SiliCycle. Working With Scavengers.
- Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. Suzuki Coupling.
- chemicalbook. This compound synthesis.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- SiliCycle. SiliaMetS DEAM: Your last step toward uncompromised purity.
- Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Rel
- R Discovery. Ullmann-type Coupling Reactions Research Articles - Page 1.
- PubMed.
- ResearchGate. (PDF)
- PubMed.
Sources
Technical Support Center: Optimizing Sonogashira Couplings with 6-Chloro-4-iodopyridin-3-amine
Welcome to the technical support guide for improving the yield and overcoming challenges in the Sonogashira coupling of 6-Chloro-4-iodopyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific and often challenging substrate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles and field-proven experience.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the unique electronic and steric properties of this compound present a distinct set of challenges that can lead to low yields, side product formation, and catalyst deactivation. This guide will equip you with the knowledge to navigate these complexities and achieve successful outcomes in your coupling reactions.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered when performing Sonogashira couplings with this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
Q1: Why am I observing low to no conversion of my this compound?
Low or no conversion is a frequent issue and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Answer:
Several factors can lead to poor conversion. A systematic evaluation of your reagents and reaction setup is crucial.
-
Catalyst Integrity and Activity:
-
Palladium Catalyst: The active Pd(0) species is susceptible to oxidation.[3] The appearance of a black precipitate (palladium black) indicates catalyst decomposition.[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[4] Ensure you are using a fresh and active palladium source.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. It is recommended to use a freshly opened bottle or a recently purchased batch for optimal results.[3]
-
-
Reagent Purity:
-
Impurities in the this compound, the alkyne, solvent, or base can act as catalyst poisons.[3] High-purity reagents are essential for a successful reaction. Consider purification of your starting materials if their quality is uncertain.
-
The amine base is a critical component and should be anhydrous. Oxidized or wet amine bases can hinder the reaction.[3] Distilling the amine base prior to use is a good practice.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen.[4] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Solvent Selection: The solvent must be capable of dissolving all reaction components.[5] Common choices include THF, DMF, and toluene. However, be aware that DMF has been reported to slow down certain Sonogashira reactions.[3][5]
-
Appropriate Base: An amine base is required to deprotonate the terminal alkyne.[6] Triethylamine and diisopropylamine are frequently used. The choice of base can significantly influence the reaction yield.[3][6]
-
Optimal Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, the specific electronic nature of this compound may necessitate gentle heating to facilitate the oxidative addition step, which is often the rate-limiting step.[4][7]
-
Q2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
The formation of symmetric diynes through the homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[8]
Answer:
Homocoupling, also known as Glaser coupling, is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[8] The copper acetylide intermediate can undergo oxidative dimerization, leading to the undesired diyne byproduct.[8] Here are the most effective strategies to mitigate this issue:
-
Maintain a Strictly Inert Atmosphere: Since oxygen is a key promoter of homocoupling, rigorous deoxygenation of the reaction mixture and the use of an inert atmosphere (nitrogen or argon) are paramount.[8]
-
Employ Copper-Free Protocols: The most direct way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[8][9][10] These methods often require careful optimization of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[8]
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to decrease the rate of homocoupling.[3]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[3]
-
Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[11][12]
Q3: My palladium catalyst appears to be deactivating, forming a black precipitate. What is happening and how can I prevent it?
The formation of palladium black is a clear indication of catalyst deactivation and is a common reason for failed or low-yielding reactions.
Answer:
The black precipitate is finely divided, inactive palladium metal (Pd(0)), which has agglomerated and fallen out of solution.[3] This decomposition renders the catalyst inactive. The primary causes and their solutions are:
-
Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is the most critical preventative measure.[3]
-
Impurities: Trace impurities in reagents or solvents can poison and destabilize the palladium catalyst.[3] Always use high-purity, anhydrous reagents and solvents.
-
High Temperatures: While some heating may be necessary, excessively high temperatures can accelerate catalyst decomposition.[8] It is important to find the optimal temperature that promotes the desired reaction without causing significant catalyst deactivation.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient substrates like this compound, a more electron-donating and sterically bulky ligand may be required to stabilize the palladium complex and promote the reaction.[13][14]
Q4: How do I select the optimal ligand, base, and solvent for the coupling of this compound?
The choice of ligand, base, and solvent is highly interdependent and substrate-specific. A systematic approach to optimization is recommended.
Answer:
A well-chosen combination of ligand, base, and solvent is critical for a successful Sonogashira coupling.
| Parameter | Considerations for this compound | Recommendations |
| Ligand | The electron-withdrawing nature of the pyridine ring and the chloro substituent can make oxidative addition challenging. The amino group can potentially coordinate to the palladium center. | Electron-rich and sterically bulky phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can be effective. N-heterocyclic carbene (NHC) ligands are also a good alternative.[13][14] |
| Base | An appropriate base is needed to deprotonate the alkyne and neutralize the HX byproduct.[6] The basicity and steric bulk of the amine can influence the reaction rate. | Triethylamine (Et₃N) is a common choice. For more challenging substrates, stronger, non-coordinating organic bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃ in a copper-free protocol can be beneficial.[4][6] |
| Solvent | The solvent must dissolve all reactants and intermediates.[5] The polarity of the solvent can affect reaction kinetics and catalyst stability.[5] | Aprotic solvents are generally preferred. Toluene, THF, and dioxane are good starting points. While DMF is often used, it can sometimes inhibit the reaction.[5][7] For copper-free systems, polar aprotic solvents like acetonitrile or NMP may be advantageous.[4] |
Q5: Should I use a copper co-catalyst? What are the advantages and disadvantages for this specific substrate?
The decision to use a copper co-catalyst depends on the specific reaction goals and the propensity for side reactions.
Answer:
The use of a copper co-catalyst in the Sonogashira reaction has both benefits and drawbacks.
Advantages of Using Copper:
-
Increased Reaction Rate: Copper(I) salts react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center, thereby increasing the overall reaction rate.[4]
-
Milder Reaction Conditions: The increased reactivity often allows the reaction to be carried out under milder conditions, such as at room temperature.[4]
Disadvantages of Using Copper:
-
Homocoupling (Glaser Coupling): As discussed, the presence of copper is the primary cause of the undesired homocoupling of the alkyne.[1][4]
-
Toxicity and Purification Challenges: Copper salts are environmentally unfriendly and can be difficult to completely remove from the final product, which is a significant concern in pharmaceutical synthesis.[13]
-
Requirement for Strict Anaerobic Conditions: The copper acetylide intermediate is particularly sensitive to air, necessitating stringent anaerobic conditions to prevent homocoupling.[13]
Recommendation for this compound:
Given the potential for the amino group on the pyridine ring to coordinate with the metal centers and the desire for high purity in drug development, a copper-free Sonogashira protocol is often the preferred starting point for optimization . While this may require more careful selection of the palladium catalyst, ligand, and base, it eliminates the major side reaction of homocoupling and simplifies product purification.
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Optimized Experimental Protocols
The following protocols provide a starting point for both copper-catalyzed and copper-free Sonogashira couplings of this compound.
Protocol 1: Copper-Free Sonogashira Coupling (Recommended Starting Point)
This protocol is designed to minimize homocoupling byproducts and simplify purification.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Use anhydrous, degassed solvent (e.g., Toluene or Dioxane). Degas by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Use high-purity this compound, terminal alkyne, palladium catalyst, ligand, and base.
-
-
Reaction Setup:
-
To a Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (start with room temperature and gradually increase to 60-80 °C if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Sonogashira Coupling
This protocol may offer faster reaction times but requires strict control to minimize side reactions.
-
Reagent Preparation:
-
Follow the same rigorous procedures for drying glassware and degassing solvents as in Protocol 1.
-
-
Reaction Setup:
-
To a Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) iodide (CuI, 1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or Toluene, 0.1-0.5 M).
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.2 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
-
By systematically addressing the potential points of failure and carefully selecting the reaction components, researchers can significantly improve the yield and reproducibility of the Sonogashira coupling with the challenging this compound substrate.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Azad, U. P., & Pati, R. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8786-8805. Retrieved from [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Zhang, W., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(48), 16862–16865. Retrieved from [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Li, Y., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(34), 13036-13042. Retrieved from [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ArOdes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. Retrieved from [Link]
Sources
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Navigating Catalyst Poisoning by 3-Aminopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of a 3-aminopyridine moiety in a synthetic target can often lead to significant challenges in catalytic reactions. The pyridine nitrogen, a potent Lewis base, readily coordinates to and deactivates metal catalysts, resulting in sluggish or failed reactions. This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming catalyst poisoning in the presence of 3-aminopyridine substrates.
Core Challenge: Understanding the Poisoning Mechanism
Catalyst poisoning by 3-aminopyridine stems from the strong coordination of the pyridine nitrogen's lone pair of electrons to the metal center of the catalyst (e.g., Palladium, Rhodium, Nickel).[1][2] This forms a stable, inactive complex that prevents the catalyst from participating in the desired catalytic cycle. The result is often a dramatic decrease in reaction rate and overall yield. Several factors can influence the severity of this poisoning effect, including the specific catalyst and ligands used, as well as the reaction conditions.[2]
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My cross-coupling reaction with a 3-aminopyridine substrate has stalled. What's the most likely cause?
A: The most probable culprit is catalyst inhibition. The nitrogen atoms in both the pyridine ring and the amino group are Lewis basic and can bind to the palladium catalyst, effectively shutting down its activity.[1] This is a well-documented issue with aminopyridine substrates.[1][3]
Q2: I've tried increasing the catalyst loading, but the reaction is still not proceeding. What should I do next?
A: Simply adding more catalyst is often an inefficient and costly solution. It's crucial to address the root cause of the deactivation. Consider the following systematic troubleshooting approach:
-
Verify Reagent Purity: Ensure all starting materials, solvents, and bases are pure and anhydrous. Impurities, particularly other coordinating species, can exacerbate catalyst poisoning.[4][5]
-
Ensure an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[2][5] Inadequate degassing and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.[2]
-
Evaluate Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. For challenging substrates like 3-aminopyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to shield the palladium from the pyridine nitrogen and promote the desired catalytic cycle.[2][6]
Advanced Mitigation Strategies & Protocols
If initial troubleshooting fails to resolve the issue, more advanced strategies targeting the catalyst, substrate, or reaction conditions are necessary.
Strategy 1: Catalyst and Ligand Optimization
The choice of catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ may be ineffective, more robust systems can overcome the inhibitory effects of the aminopyridine.[1]
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify an optimal ligand for the coupling of a 3-halo-2-aminopyridine with a boronic acid.
| Parameter | Value | Rationale |
| Precatalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. |
| Ligands to Screen | XPhos, SPhos, RuPhos, P(t-Bu)₃ (4 mol% each) | A selection of bulky, electron-rich ligands known to be effective for challenging couplings.[2][6] |
| Base | K₃PO₄ (2.0 equiv.) | A strong, non-nucleophilic base. |
| Solvent | Anhydrous, Degassed Toluene | A common solvent for Suzuki couplings. |
| Temperature | 100 °C | A typical temperature for these reactions. |
Workflow for Catalyst/Ligand Selection
A decision-making workflow for optimizing the catalyst system.
Strategy 2: Substrate Modification - The "Noninterfering" Approach
In some cases, temporarily modifying the 3-aminopyridine substrate can be the most effective strategy.
-
N-Protection: Protecting the amino group with a suitable protecting group (e.g., Boc, Ac) can modulate the electronic properties of the pyridine ring and reduce its coordinating ability. However, this adds extra steps to the synthesis.
-
In-situ Generation of Reactive Species: A more elegant approach involves the use of a directing group that also serves as an anionic ligand. This can promote the in-situ generation of the active catalyst in close proximity to the target C-H bond, bypassing the poisoning effect of the heterocycle.[7]
Strategy 3: Process and Reaction Condition Optimization
Fine-tuning the reaction parameters can sometimes be sufficient to overcome moderate catalyst inhibition.
-
Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, as well as the equilibrium of the catalyst-poisoning event. A systematic screen of anhydrous, degassed solvents (e.g., dioxane, THF, DMF) is recommended.
-
Base Selection: The choice of base can be critical. In some cases, weaker bases may be less detrimental to the catalyst's stability. Conversely, a stronger base might be necessary to facilitate a key step in the catalytic cycle.
-
Temperature: While higher temperatures can sometimes promote catalyst turnover, they can also lead to catalyst decomposition (e.g., formation of palladium black).[2] Careful optimization of the reaction temperature is essential.
Catalyst Deactivation Pathways
Common deactivation pathways for palladium catalysts in the presence of interfering substrates and conditions.
By systematically evaluating these troubleshooting strategies, researchers can significantly improve the success rate of catalytic reactions involving challenging 3-aminopyridine substrates.
References
-
Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999–14011. [Link]
-
Beltramone, A. R., & Alvarez, W. E. (2008). Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3. Catalysis Letters, 124(3-4), 227–234. [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Princeton University. [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999–14011. [Link]
-
He, J., Li, S., Deng, Y., Fu, H., & Chen, G. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 365–370. [Link]
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Yao, R. S., Deng, S. S., You, Y. H., & Zhang, H. B. (2004). Study on catalyst deactivation kinetics of pyridine chlorination. Journal of Chemical Engineering of Chinese Universities, 18(3), 324-328. [Link]
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Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405. [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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Tao, J., Ma, X., & Sliepcevich, C. M. (2007). Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. Industrial & Engineering Chemistry Research, 46(15), 5025–5031. [Link]
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AP Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. AP Catalysts. [Link]
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Thompson, A., & Fallis, A. G. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7248–7255. [Link]
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Technical Support Center: Solvent Selection for Cross-Coupling Reactions of 6-Chloro-4-iodopyridin-3-amine
Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile but challenging substrate, 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of solvent selection to enhance reaction yield, selectivity, and reproducibility.
The unique electronic and steric properties of this di-halogenated aminopyridine—possessing both a reactive C-I bond and a more inert C-Cl bond, along with a potentially catalyst-inhibiting amine group—make solvent choice a non-trivial but crucial decision.[1][2] This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to empower your decision-making process.
Q1: My Suzuki-Miyaura reaction is sluggish, resulting in low conversion of the starting material. Could the solvent be the problem?
A1: Absolutely. A sluggish Suzuki reaction is frequently linked to solvent choice, which impacts multiple stages of the catalytic cycle.[3][4][5] Here’s a breakdown of potential causes and how to troubleshoot them:
-
Poor Solubility of Reagents: this compound, the boronic acid/ester, and the inorganic base must have sufficient solubility. If any component is poorly soluble, the reaction becomes a heterogeneous mixture, leading to slow reaction rates.
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. The solvent can play a direct role in this reduction.
-
Solution: Amide solvents like DMF can facilitate the reduction of Pd(II) to Pd(0).[9] If you are using a non-coordinating solvent like Toluene, ensure your reaction conditions (e.g., presence of a reducing ligand or trace impurities) are sufficient for catalyst activation.
-
-
Slow Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition of the aryl halide to the Pd(0) center. While this step is typically rapid for C-I bonds, a suboptimal solvent can still be a limiting factor.
-
Solution: Highly polar solvents can stabilize the polar transition states involved in oxidative addition, potentially increasing the reaction rate.[10][11][12] However, for some heteroaryl halides, less polar solvents like toluene have been shown to be effective.[11] Screening both polar (e.g., DMF, Dioxane) and less polar (e.g., Toluene) solvents is a prudent strategy.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.
Q2: I'm observing significant homocoupling of my boronic acid (Glaser coupling in Sonogashira) and other side products. How can I improve selectivity by changing the solvent?
A2: Side reactions are often a sign that the desired cross-coupling pathway is being outcompeted. Solvent choice is critical in modulating the relative rates of productive versus unproductive pathways.
-
For Suzuki Reactions (Boronic Acid Homocoupling): This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous deoxygenation of the solvent is the first and most critical step.[14] Additionally, using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize side reactions. The solvent choice should ensure all components remain in solution to favor the bimolecular cross-coupling over homocoupling.
-
-
For Sonogashira Reactions (Alkyne Homocoupling): This is a very common issue, particularly when using a copper co-catalyst.[15]
-
Solution: The choice of solvent and base is key. Amine solvents (e.g., triethylamine, diisopropylethylamine) often serve as both the base and part of the solvent system.[15][16] However, in some cases, using a non-amine solvent like DMF or THF with a soluble amine base can provide better control.[15][16] For challenging substrates, consider a copper-free Sonogashira protocol, which may require different solvent and ligand combinations to be effective.[15]
-
Q3: My reaction works, but the yield is inconsistent between batches. Could the solvent be the cause of this reproducibility issue?
A3: Yes, solvent quality and handling are major sources of irreproducibility.
-
Water Content: The amount of water can significantly affect Suzuki reactions. While some protocols for chloropyridines benefit from aqueous co-solvents, uncontrolled or variable amounts of water can lead to inconsistent results, including promoting protodeboronation of the boronic acid.[6][14]
-
Solution: Use anhydrous solvents for non-aqueous protocols. If using an aqueous system (e.g., dioxane/water), use a precise, measured ratio (e.g., 4:1) consistently.[6] Always use high-purity water (e.g., deionized or distilled).
-
-
Peroxide Contamination: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides over time when exposed to air and light. These peroxides can interfere with the catalyst and are a significant safety hazard.
-
Solution: Always use fresh, inhibitor-free solvents or solvents from a purification system (still). Test for peroxides if the solvent container has been open for an extended period.
-
-
Solvent Grade: Using a lower grade of solvent may introduce impurities that can inhibit the palladium catalyst.
-
Solution: Use at least HPLC-grade or, ideally, anhydrous-grade solvents specifically packaged for sensitive reactions.
-
Frequently Asked Questions (FAQs)
Q4: What are the key properties to consider when selecting a solvent for cross-coupling reactions?
A4: The ideal solvent should be viewed as an active participant that influences the reaction's success.[9][17] The primary properties to consider are:
-
Polarity and Dielectric Constant: This affects the solubility of reactants and the stabilization of charged intermediates or transition states in the catalytic cycle.[9][10][12]
-
Coordinating Ability: Solvents can coordinate to the palladium center. Strongly coordinating solvents like DMF or acetonitrile can sometimes stabilize the catalyst but may also inhibit reactivity by competing with substrates for coordination sites.[9][10]
-
Boiling Point: The solvent's boiling point determines the maximum temperature for the reaction, which is critical for activating less reactive C-Cl bonds.[9] High-boiling solvents like DMF, DMAc, or Dioxane are often used for this reason.
-
Aprotic vs. Protic Nature: Most cross-coupling reactions are performed in polar aprotic solvents (e.g., THF, Dioxane, DMF, Toluene).[13][18] Protic solvents (like alcohols or water) can interfere with the catalytic cycle or reagents, though water is often used as a co-solvent in Suzuki reactions to dissolve the base.[18][19][20]
Q5: Which solvents are generally recommended for Suzuki, Heck, and Sonogashira couplings with this compound?
A5: While optimization is always necessary, the following table provides a good starting point for solvent screening based on established protocols for similar substrates.[7]
| Reaction Type | Recommended Solvents | Co-Solvent / Additives | Rationale & Considerations |
| Suzuki-Miyaura | 1,4-Dioxane, Toluene, DMF, THF | Water (often 4:1 or 5:1 organic:water) | The C-I bond is highly reactive and should couple selectively over the C-Cl bond. An aqueous co-solvent helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is critical for transmetalation.[3][6][7] |
| Sonogashira | DMF, THF, Toluene, Acetonitrile (ACN) | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | The amine often serves as both the base and a co-solvent.[15][16] DMF is a good choice for ensuring solubility of all components. Copper-free conditions may require specific ligand/solvent combinations. |
| Heck | DMF, DMAc, NMP, Acetonitrile (ACN) | Amine base (e.g., Et₃N) | These reactions often require higher temperatures to facilitate the coupling, especially if targeting the C-Cl bond.[9] Polar aprotic solvents are standard.[21] |
Q6: Can I use microwave irradiation to accelerate my reaction, and how does that affect solvent choice?
A6: Yes, microwave-assisted synthesis is an excellent technique for accelerating cross-coupling reactions, often reducing reaction times from hours to minutes.[22][23][24][25] However, it places specific demands on the solvent:
-
High Boiling Point: Solvents with high boiling points (e.g., DMF, Dioxane, NMP) are preferred as they allow the reaction to reach high temperatures under sealed-vessel conditions, dramatically increasing reaction rates.
-
Polarity: The solvent must have a sufficiently large dipole moment to absorb microwave energy efficiently and heat the reaction mixture. Non-polar solvents like hexane are not suitable for microwave heating.
-
Safety: Always ensure the reaction volume does not exceed the recommended limit for the microwave vial and be aware of potential pressure buildup.
Visualizing the Solvent Selection Process
A logical workflow can simplify the process of choosing an optimal solvent system. The following diagram illustrates a decision-making process for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting solvent selection in Suzuki-Miyaura reactions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-I position of this compound.
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Deionized, degassed)
Procedure:
-
To a flame-dried reaction flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of substrate).[6][7]
-
Bubble the inert gas through the resulting suspension for 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under positive inert gas pressure.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-4-phenylpyridin-3-amine.
References
- Benchchem. (n.d.). Troubleshooting low yields in 3-undecyne coupling reactions.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Blog. (n.d.). What are the products of the Heck reaction of 2 - Chloropyridine?
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- MDPI. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Shen, J., Beale, T., Amura, I., & Emanuelsson, E. A. C. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. PubMed.
- Pahan, S. (2018, March 26). Difference Between Protic and Aprotic Solvents.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
- R Discovery. (2020, May 5). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration.
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- PubMed Central. (2021, February 19). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Spee, O. A. M., van Koten, G., & de Vries, J. G. (2003).
- National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- National Institutes of Health. (n.d.). A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines.
- Orango. (n.d.). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Benchchem. (n.d.). A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products.
- Wikipedia. (n.d.). Amine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ChemicalBook. (n.d.). This compound synthesis.
- ChemicalBook. (2024, April 23). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 6-Chloro-4-iodopyridin-3-amine and its N-Aryl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-chloro-4-iodopyridin-3-amine, a vital building block in medicinal chemistry, and offers a comparative study with its N-aryl derivatives. Understanding the nuances of their ¹H NMR spectra is crucial for confirming chemical structures, assessing purity, and guiding synthetic strategies in drug discovery programs.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
This compound is a versatile heterocyclic intermediate.[1] Its unique substitution pattern, featuring a nucleophilic amino group and reactive chloro and iodo substituents, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1] The pyridine core is a well-established pharmacophore in numerous therapeutic areas, particularly in the development of kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[1]
Accurate and unambiguous characterization of intermediates and final compounds is paramount in the rigorous process of drug development. ¹H NMR spectroscopy stands as a primary tool for elucidating molecular structure. This guide will delve into the characteristic ¹H NMR signatures of this compound and explore how these signatures are modulated upon N-arylation, providing a framework for the spectral interpretation of this important class of compounds.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is deceptively simple, displaying three distinct signals that correspond to the two aromatic protons and the two amine protons.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.81 | Singlet (s) | 1H |
| H-5 | 7.60 | Singlet (s) | 1H |
| -NH₂ | 4.13 | Broad Singlet (br s) | 2H |
| Data recorded on a 400 MHz spectrometer in CDCl₃.[2] |
Causality Behind the Chemical Shifts:
The chemical shifts of the aromatic protons in pyridine and its derivatives are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[3] The nitrogen atom deshields the adjacent α-protons (H-2 and H-6) and the γ-proton (H-4) to a lesser extent, while the β-protons (H-3 and H-5) are least affected.[3]
In this compound, we observe:
-
H-2 (δ 7.81): This proton is at the α-position relative to the ring nitrogen, leading to significant deshielding.
-
H-5 (δ 7.60): This proton is at the β-position and is less deshielded than H-2.
-
-NH₂ (δ 4.13): The protons of the primary amine appear as a broad singlet. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.
The absence of observable coupling between H-2 and H-5 is a key feature. In a typical pyridine ring, a small long-range coupling (⁴J) would be expected. However, in this highly substituted ring, this coupling is likely too small to be resolved, resulting in two singlets.
Comparative ¹H NMR Analysis: N-Aryl Derivatives
Table 2: Predicted ¹H NMR Data for a Generic N-Aryl-6-chloro-4-iodopyridin-3-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Change |
| H-2 | ~8.0-8.2 | Singlet (s) | Deshielding due to the anisotropic effect of the N-aryl group and potential changes in electron density. |
| H-5 | ~7.7-7.9 | Singlet (s) | Minor deshielding effect from the N-aryl substituent. |
| -NH- | ~8.5-9.5 | Singlet (s) or Broad Singlet (br s) | Significant downfield shift upon formation of a secondary amine, with the proton now part of an amide-like system. |
| Aryl Protons | ~7.0-7.8 | Multiplets (m) | Signals corresponding to the protons on the newly introduced aryl ring. |
Key Spectral Changes Upon N-Arylation:
-
Downfield Shift of Pyridine Protons: The introduction of an aryl group on the nitrogen atom is expected to cause a downfield shift of the H-2 and H-5 protons. This is due to the electron-withdrawing nature and the anisotropic magnetic field of the aromatic ring.
-
Appearance of a New Set of Aromatic Signals: The protons of the N-aryl substituent will give rise to a new set of signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these signals will be dependent on the substitution pattern of the aryl ring itself.
-
Significant Downfield Shift of the Amine Proton: The proton of the newly formed secondary amine (-NH-) will experience a substantial downfield shift compared to the primary amine protons. Its chemical shift will be sensitive to solvent and concentration, and it may appear as a sharp or broad singlet.
Experimental Protocol for ¹H NMR Data Acquisition
Acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the characterization of this compound and its derivatives.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are typically sufficient for routine characterization. More scans may be needed for dilute samples.
-
Temperature: Room temperature (e.g., 298 K).
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound and highlights the protons that are observed in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key protons labeled.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint for this important synthetic intermediate. By understanding the electronic effects of the nitrogen heteroatom and the various substituents, researchers can confidently assign the observed signals. Furthermore, by comparing the spectrum of the parent amine to those of its derivatives, such as N-aryl analogs, valuable structural information can be gleaned from the predictable shifts in proton resonances. This guide serves as a foundational resource for scientists and professionals working with this versatile class of compounds, enabling more efficient and accurate chemical characterization in the pursuit of novel therapeutics.
References
-
A. A. Al-Dhhebi, et al. A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. 2015. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-Chloro-4-iodopyridin-3-amine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Chloro-4-iodopyridin-3-amine, a key heterocyclic building block.[1] We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and compare the developed HPLC method with viable alternatives, supported by hypothetical yet realistic experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical methods.
The Analytical Challenge: this compound
This compound (C₅H₄ClIN₂) is a halogenated pyridine derivative.[2] Its structure, featuring a basic amine group and halogen substituents, presents specific challenges and considerations for chromatographic separation. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.
Foundational Principles: Why Reversed-Phase HPLC?
For the analysis of polar aromatic amines like our target compound, reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry.[3][4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3] The choice of a C18 column is a logical starting point due to its versatility and wide applicability in separating a broad range of compounds.[5]
The amine group on the pyridine ring will be protonated at acidic pH, enhancing its polarity and interaction with the mobile phase. Controlling the pH of the mobile phase is therefore critical to achieving reproducible retention times and good peak shapes.
Part 1: De-Novo HPLC Method Development
The development of a reliable HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through a series of optimization steps.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to developing an HPLC method for this compound.
1. Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.[4]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving the peak shape of basic compounds.
-
B: Acetonitrile.
-
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance. A PDA detector is invaluable during development to assess peak purity and select the optimal wavelength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point for dissolving the sample.
-
Standard Preparation: Accurately weigh and dissolve this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the standard. Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[4]
3. Method Optimization:
-
Gradient Elution: Begin with a broad gradient to elute all potential impurities. A typical starting gradient could be 5% to 95% Acetonitrile over 30 minutes.
-
Wavelength Selection: Based on the UV spectrum obtained from the PDA detector, select an optimal wavelength for detection.
-
Fine-tuning the Gradient: Adjust the gradient slope and duration to achieve optimal separation of the main peak from all impurity peaks. The goal is to achieve a resolution (Rs) of >1.5 between adjacent peaks.
Rationale Behind Experimental Choices
-
C18 Column: Provides a good balance of hydrophobic interactions for retaining the aromatic pyridine ring.
-
Acidified Mobile Phase: The use of TFA ensures the amine group is protonated, leading to consistent interactions with the stationary phase and sharper peaks.
-
Acetonitrile: A common organic modifier in RP-HPLC, it offers good elution strength and low UV cutoff.
-
Gradient Elution: Necessary to ensure the elution of a wide range of potential impurities with varying polarities.
Part 2: Method Validation According to ICH Guidelines
Once an optimized HPLC method is established, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[6][7][8]
Key Validation Parameters
A full validation of the HPLC method would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This is demonstrated by the separation of the main peak from all impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically assessed over a range of 80% to 120% of the target concentration.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is often expressed as the percent recovery of a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data Summary
The following table summarizes hypothetical, yet realistic, validation data for the developed HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution (Rs) > 1.5 | Rs > 2.0 for all peaks |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.5% |
| Intermediate: 1.2% | ||
| LOD | Signal-to-Noise ≥ 3 | 0.01% |
| LOQ | Signal-to-Noise ≥ 10 | 0.03% |
| Robustness | % RSD ≤ 2.0% | Passed |
Part 3: Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it's essential to consider other analytical techniques that could be employed for the purity analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[10][11]
Advantages over HPLC:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC.[12][13]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper peaks, better separation of closely related compounds, and higher sensitivity.[11][12]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant solvent savings.[10][14]
Considerations:
-
Higher Initial Cost: UPLC systems are more expensive than HPLC systems.
-
Method Transfer: Transferring a method from HPLC to UPLC requires re-validation.
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[15] For pyridine and its derivatives, GC can be a viable option.[16][17]
Advantages over HPLC:
-
High Sensitivity for Volatile Compounds: GC is highly sensitive for compounds that are volatile and thermally stable.[18]
-
Different Selectivity: GC separates compounds based on their boiling points and interactions with the stationary phase, offering a different selectivity profile compared to HPLC.
Considerations:
-
Thermal Stability: The analyte must be thermally stable and not decompose in the heated injector port or column.
-
Derivatization: For non-volatile or highly polar compounds, a derivatization step may be necessary to increase volatility, adding complexity to the sample preparation.
Performance Comparison Summary
| Feature | HPLC | UPLC | GC |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning |
| Typical Run Time | 15-30 minutes | 3-10 minutes[13] | 5-20 minutes |
| Resolution | Good | Excellent[11] | Very Good |
| Sensitivity | Good | Excellent[11] | Excellent (for volatiles) |
| Solvent Usage | High | Low[14] | Low |
| Applicability | Broad range of compounds | Broad range of compounds | Volatile & thermally stable compounds |
Conclusion
The developed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.
While UPLC offers significant advantages in terms of speed and resolution, the developed HPLC method can be readily implemented in most quality control laboratories without the need for specialized high-pressure equipment. Gas chromatography presents a viable orthogonal technique, particularly for the analysis of volatile impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, including throughput needs, sensitivity requirements, and the availability of instrumentation.
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
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Differences between HPLC and UPLC. Pharmaguideline. Published 2018-04-29. Available from: [Link]
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What is the Difference Between UPLC and HPLC?. MONAD. Published 2024-08-29. Available from: [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Research. Published 2022-07-07. Available from: [Link]
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Pyridines Separation of pyridine and other amines. Agilent. Available from: [Link]
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Decora AW, Dinneen GU. Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. Available from: [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published 2025-07-22. Available from: [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Published 2025-08-05. Available from: [Link]
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A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available from: [Link]
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Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
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Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. IOP Conference Series: Earth and Environmental Science. Published 2019-08-09. Available from: [Link]
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Occupational Safety and Health Administration. PYRIDINE. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Published 2023-11-30. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Scientific Research Publishing. Available from: [Link]
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Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Published 2025-08-06. Available from: [Link]
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A Comparative Guide to Suzuki Coupling Reactivity: 6-Chloro- vs. 6-Bromo-4-iodopyridin-3-amine
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of innovation. Among these, substituted aminopyridines are privileged structures, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for constructing the carbon-carbon bonds necessary to build these complex molecules.[1][2][3] However, the success of any synthetic campaign hinges on the judicious selection of starting materials.
This guide provides an in-depth, objective comparison of two closely related, yet distinct, building blocks: 6-chloro-4-iodopyridin-3-amine and 6-bromo-4-iodopyridin-3-amine . We will dissect their performance in the Suzuki coupling, moving beyond simple reaction yields to explore the underlying mechanistic principles and strategic implications that guide the choice of one substrate over the other. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of substrate reactivity to accelerate their discovery programs.
The Molecular Stage: Structural and Electronic Considerations
At first glance, the two molecules are nearly identical. Both possess a pyridine core functionalized with an activating amino group at the 3-position and an iodine atom at the 4-position. The sole difference is the halogen at the 6-position: a chlorine atom versus a bromine atom. This seemingly minor substitution has profound implications for the molecule's reactivity, not only for the initial coupling but for any subsequent transformations.
| Feature | This compound | 6-Bromo-4-iodopyridin-3-amine |
| Structure | ![]() | ![]() |
| CAS Number | 351227-42-4[4] | 1200130-84-2[5] |
| Molecular Formula | C₅H₄ClIN₂ | C₅H₄BrIN₂ |
| Molecular Weight | 269.46 g/mol | 313.91 g/mol |
| Primary Reactive Site | C4-Iodo | C4-Iodo |
| Secondary Reactive Site | C6-Chloro | C6-Bromo |
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step of the Suzuki catalytic cycle, and its facility is inversely proportional to the C-X bond dissociation energy.[6][7]
The established order of bond energies for carbon-halogen bonds is: C-F > C-Cl > C-Br > C-I [8]
Consequently, the reactivity trend in Suzuki couplings is the inverse: C-I > C-Br > C-Cl > C-F [2][6][9]
For both of our subject molecules, this trend dictates that the C-I bond at the 4-position is vastly more susceptible to oxidative addition than either the C-Br or C-Cl bond at the 6-position. This inherent reactivity difference is the key to achieving highly regioselective Suzuki couplings at the C4 position.
The Suzuki-Miyaura Catalytic Cycle: A Focus on Oxidative Addition
To understand the subtle differences between our two substrates, we must first visualize the reaction mechanism. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
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A Comparative Guide for the Strategic Selection of Kinase Inhibitor Scaffolds: 6-Chloro-4-iodopyridin-3-amine vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The choice of the core heterocyclic building block is a critical decision that dictates synthetic feasibility, structure-activity relationship (SAR) exploration, and ultimately, the pharmacological profile of the final compound. This guide provides an in-depth comparison of 6-chloro-4-iodopyridin-3-amine, a highly versatile and strategic building block, against other commonly employed scaffolds such as aminopyrimidines and aminopyrazoles. We will explore the nuanced advantages conferred by the unique reactivity of this compound and provide data-driven guidance for its strategic deployment in kinase inhibitor synthesis.
Introduction: The Central Role of the Hinge-Binding Scaffold
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases have achieved remarkable clinical success. A key pharmacophoric feature of many Type I and Type II kinase inhibitors is a heterocyclic scaffold capable of forming one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[2][3] The versatility of this scaffold is paramount, as it serves as the anchor from which vectors can be projected to explore adjacent hydrophobic pockets and solvent-front regions to achieve potency and selectivity.
Commonly used scaffolds include aminopyrimidines, aminopyrazoles, and various substituted aminopyridines.[4][5][6] While effective, these scaffolds can present limitations in terms of synthetic tractability and the ability to achieve specific substitution patterns. This guide focuses on the strategic advantages of this compound, a building block that offers a powerful solution for sequential, site-selective functionalization.
In Focus: this compound
This compound is a di-halogenated aminopyridine with strategically positioned functional groups that offer orthogonal reactivity. This orthogonality is the cornerstone of its utility in complex molecule synthesis.
-
C3-Amine: The primary amine at the 3-position is perfectly positioned to act as a hydrogen bond donor, and in some cases an acceptor via the ring nitrogen, to the kinase hinge region.
-
C4-Iodo: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[7] This allows for the early-stage introduction of a key pharmacophore, often a group that will occupy a hydrophobic pocket.
-
C6-Chloro: The carbon-chlorine bond is significantly less reactive in standard cross-coupling conditions compared to the C-I bond.[7][8] It can be functionalized in a subsequent step under more forcing conditions or via nucleophilic aromatic substitution (SNAr), providing a second, independent vector for SAR exploration.[9][10]
This differential reactivity allows for a planned, stepwise synthesis that is often challenging to achieve with other di-halogenated or mono-halogenated building blocks.
Comparative Analysis: Key Alternative Scaffolds
Aminopyrimidine Scaffolds
Aminopyrimidines are perhaps the most ubiquitous kinase inhibitor scaffolds, found in numerous FDA-approved drugs.[6] Their bicyclic-like hydrogen bonding capacity makes them excellent hinge-binders.[1]
-
Advantages: Proven clinical precedent, strong hinge-binding interactions, and a wide variety of commercially available starting materials.
-
Disadvantages: Symmetrical di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) can sometimes lead to mixtures of regioisomers during sequential reactions, requiring careful optimization or chromatographic separation. Achieving three distinct points of diversity can be less straightforward than with this compound.
Aminopyrazole Scaffolds
Aminopyrazoles are another class of privileged structures in kinase inhibitor design, valued for their ability to form strong hydrogen bonds with the kinase hinge.[5][11] They are found in inhibitors of CDKs, Aurora kinases, and JAKs.[12]
-
Advantages: Potent hinge-binding capabilities and a different vector space compared to six-membered rings, which can be crucial for targeting specific kinase conformations.[13]
-
Disadvantages: The synthesis of substituted pyrazoles can be more complex than pyridines or pyrimidines. Site-selectivity in poly-halogenated pyrazoles can also be a challenge.
Data Presentation: Scaffold Comparison
| Feature | This compound | 2,4-Dichloropyrimidine | 3-Amino-5-bromopyrazole |
| Primary Hinge Interaction | C3-Amine and Ring Nitrogen | Ring Nitrogens and Exocyclic Amine | Ring Nitrogens and Exocyclic Amine |
| Key Advantage | Orthogonal reactivity (I vs. Cl) for sequential, site-selective functionalization.[7] | Strong, bidentate H-bonding; extensive clinical validation.[6] | Unique vector space; potent inhibition of specific kinase families.[11] |
| Primary Reaction at Most Reactive Site | Pd-catalyzed cross-coupling (e.g., Suzuki) at C4-Iodo.[7] | SNAr or cross-coupling at C4 (generally more reactive than C2). | Cross-coupling or SNAr at C5-Bromo. |
| Secondary Functionalization | Cross-coupling or SNAr at C6-Chloro.[9] | Cross-coupling or SNAr at C2 (often requires harsher conditions). | Functionalization of ring nitrogens or other positions if available. |
| Regiocontrol in Sequential Reactions | Excellent, due to the large difference in C-I and C-Cl bond reactivity.[8] | Moderate; can be challenging to achieve high selectivity between two C-Cl bonds. | Generally good, but depends on the specific substitution pattern. |
| Commercial Availability | Readily available from multiple suppliers.[14] | Very common and widely available. | Good availability for various substituted analogs. |
Visualization of Synthetic Strategy
The key advantage of this compound is its capacity for programmed, sequential functionalization.
Caption: Sequential functionalization of this compound.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in synthesis, we present protocols for the first key C-C bond-forming reaction on our subject molecule and a common alternative.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound
This protocol demonstrates the selective functionalization of the C4-position, leaving the C6-chloro group intact for subsequent modification.
Objective: To synthesize 6-chloro-4-(4-methoxyphenyl)pyridin-3-amine.
Materials:
-
This compound (1.0 equiv, 255 mg)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 22 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Expected Outcome: High yield (>85%) of the C4-coupled product with minimal to no formation of the C6-coupled or di-coupled side products. The C6-chloro atom remains available for a second, distinct synthetic operation.
Protocol 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol highlights a potential challenge in regioselectivity when using a scaffold with two identical reactive halides.
Objective: To synthesize 2-chloro-4-(4-methoxyphenyl)pyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv, 149 mg)
-
4-Methoxyphenylboronic acid (1.1 equiv, 167 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, 345 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Combine 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask.
-
Evacuate and backfill with argon three times.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water).
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of starting material and the formation of both the desired mono-substituted product and the di-substituted side product.
-
Work-up is similar to Protocol 1.
-
Purification by column chromatography is often required to separate the desired C4-substituted product from the C2-substituted and di-substituted impurities.
Expected Outcome: The reaction will typically favor substitution at the more reactive C4 position. However, depending on the conditions and reaction time, the formation of the di-substituted product, 2,4-bis(4-methoxyphenyl)pyrimidine, and potentially the 2-substituted isomer can occur, reducing the yield of the desired product and complicating purification.
Strategic Selection Workflow
The choice of a building block is a strategic decision based on the synthetic goals.
Caption: Decision workflow for selecting a kinase inhibitor scaffold.
Conclusion
While aminopyrimidines and aminopyrazoles remain powerful and validated scaffolds in kinase inhibitor design, this compound presents a compelling alternative for medicinal chemists requiring precise control over synthetic strategy. Its key advantage lies in the orthogonal reactivity of the C-I and C-Cl bonds, which enables a reliable, sequential approach to building molecular complexity. This feature minimizes the formation of regioisomeric mixtures, simplifies purification, and allows for the systematic and independent exploration of two different vectors around the core scaffold. For programs where maximizing SAR exploration and synthetic efficiency is paramount, this compound should be considered a premier building block.
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A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 6-Chloro-4-iodopyridin-3-amine in Multi-Step Synthesis
Introduction: The Central Role of Substituted Pyridines in Modern Chemistry
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine ring is a "privileged structure," appearing in numerous natural products and a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and the capacity for diverse functionalization make it a cornerstone for developing novel therapeutics, from anticancer to antiviral agents.[3][4]
This guide provides an in-depth analysis of 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4), a highly versatile yet specialized building block.[5] For researchers and drug development professionals, the choice of starting material is a critical decision point that profoundly impacts project timelines, overall cost, and synthetic efficiency. The central question we address is: When does the higher upfront cost of a pre-functionalized intermediate like this compound provide a net benefit over seemingly cheaper, simpler alternatives?
This analysis moves beyond a simple price-per-gram comparison. We will dissect the strategic advantages conferred by its unique structure, weigh them against viable alternatives, and provide a clear framework for making an informed, cost-effective decision for your multi-step synthesis campaigns.
The Strategic Advantage of this compound
The power of this compound lies in its built-in differential reactivity. The pyridine ring is decorated with three key functional groups: an amine, a chloro substituent, and an iodo substituent. This arrangement is not accidental; it is engineered for selective, sequential chemical transformations.
Key Molecular Features:
The primary value proposition is the reactivity difference between the carbon-iodine (C-I) bond at the 4-position and the carbon-chlorine (C-Cl) bond at the 6-position. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl > F.[6] This allows a chemist to selectively perform a reaction at the more reactive C-I bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction. This built-in orthogonality is crucial for efficiently building molecular complexity.
This reagent is a prime substrate for several cornerstone reactions in modern synthesis:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[7]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[8][9]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[10][11]
The presence of the 3-amino group further expands its utility, serving as a handle for amide bond formation, diazotization, or as a directing group.
Workflow Visualization: Multi-Step Synthesis
The following diagram illustrates a typical synthetic workflow that leverages the differential reactivity of this compound for the sequential installation of two different functionalities.
Caption: Sequential cross-coupling workflow using this compound.
Comparative Analysis with Key Alternatives
To understand the cost-benefit trade-offs, we must compare this compound with common, less functionalized alternatives that could theoretically lead to the same or similar end products.
Alternative 1: 6-Chloropyridin-3-amine (CAS: 5350-93-6)
This is a simpler, cheaper precursor lacking the iodo group. To achieve the same 4,6-disubstituted product, an additional step—iodination or bromination at the 4-position—is required before the first cross-coupling reaction.
-
Pros: Significantly lower initial purchase price.
-
Cons: Requires an additional synthetic step (iodination), which introduces costs for reagents (e.g., N-Iodosuccinimide), solvents, purification, and labor. This extra step will also inevitably lower the overall yield.
Alternative 2: 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0)
This is an isomer of the primary reagent. While it also offers differential reactivity, the positions of the functional groups are different. This is not a direct alternative for synthesizing the same final molecule but is a relevant comparison for projects where the final substitution pattern is flexible. Its synthesis route and availability can differ, impacting cost.[12]
-
Pros: Provides an alternative substitution pattern which may be desirable for structure-activity relationship (SAR) studies.
-
Cons: Not a drop-in replacement. The synthesis of this isomer involves different starting materials and conditions, which can affect its price and availability.[12]
Performance and Process Comparison
The following table summarizes the key process differences. Yields are representative estimates for multi-step sequences.
| Parameter | This compound | 6-Chloropyridin-3-amine |
| Starting Material | Pre-functionalized for sequential coupling | Requires activation (iodination) |
| Number of Steps to Disubstituted Product | 2 (e.g., Suzuki then Buchwald) | 3 (Iodination, Suzuki, Buchwald) |
| Typical Overall Yield | 50-70% | 35-55% (assuming ~80% yield for the extra step) |
| Process Time | Shorter | Longer |
| Reagent Complexity | Standard coupling reagents | Requires additional iodinating agent and purification |
| Waste Generation | Lower (fewer steps) | Higher (additional step and purification) |
Detailed Cost-Benefit Analysis
The true cost of a synthesis is not just the price of the starting material. It is the "cost-per-gram" of the final product. This includes reagents, solvents, analytical testing, labor, and waste disposal.
| Reagent | Supplier Example | Purity | Price (USD, Approx.) |
| This compound | ChemicalBook / Career Henan Chemical Co. | 99% | ~$1.00 / kg (Bulk Pricing Indication) |
| Fluorochem / Sigma-Aldrich | 98% | Higher pricing for smaller, research quantities | |
| 6-Chloropyridin-3-amine | ChemicalBook | N/A | ~$6.00 / 5g |
| 2-Chloro-3-iodopyridin-4-amine | ChemicalBook | 99% | ~$200.00 / kg[13] |
Analysis:
-
Reagent Cost vs. Process Cost: While 6-Chloropyridin-3-amine is cheaper per gram initially, the cost of adding an iodination step can be substantial. This includes the iodinating agent (e.g., NIS), an additional round of solvent, potential catalyst, workup chemicals, and chromatography supplies. For a small, research-scale synthesis, these costs can easily exceed the initial savings on the starting material.
-
Impact of Yield: The most critical factor is the overall yield. A 15% difference in overall yield across a multi-step synthesis (e.g., 55% vs. 40%) means you need to start with significantly more material to produce the same amount of final product, amplifying all associated costs. The direct, two-step route from this compound is generally higher yielding and more reliable.
-
Labor and Time ("Speed to Discovery"): In a drug development context, time is a resource with immense monetary value. A synthetic route that saves a chemist a full day or more per cycle is incredibly valuable. The streamlined workflow enabled by the pre-functionalized reagent accelerates the synthesis-test-iterate cycle, which is the engine of drug discovery.
Decision Framework: Which Reagent is Right for You?
This flowchart provides a logical path for selecting the most appropriate building block based on your project's specific constraints and goals.
Caption: Decision-making flowchart for reagent selection.
Experimental Protocols
To provide a practical context, below is a representative, self-validating protocol for a Suzuki coupling reaction, which would be the first step in a sequence using this compound.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
Objective: To selectively couple an arylboronic acid at the C-I position of this compound, leaving the C-Cl bond intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or similar Pd(0) catalyst[14]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), dried[14]
-
1,4-Dioxane and Water (e.g., 4:1 mixture), deoxygenated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.05 equiv) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. Reactions are typically complete within 12-24 hours.[14]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 6-chloro-4-arylpyridin-3-amine product.
Causality and Trustworthiness:
-
Why Pd(PPh₃)₄? This is a common, reliable Pd(0) catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[15][16]
-
Why K₂CO₃? The base is essential for the transmetalation step of the Suzuki mechanism, activating the boronic acid to form a boronate species that can transfer its organic group to the palladium center.[15][17]
-
Why Dioxane/Water? This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Deoxygenation is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[14]
-
Self-Validation: The progress of the reaction can be cleanly monitored by LC-MS. A successful reaction will show a new major peak corresponding to the mass of the coupled product and the disappearance of the starting material peak. The preservation of the chloro-substituent can be confirmed by mass spectrometry (isotopic pattern) and NMR of the final product.
Conclusion
The selection of a starting material in a multi-step synthesis is a strategic decision with far-reaching consequences for cost, time, and overall success. This compound represents a class of "smart" reagents where a higher initial investment pays significant dividends in efficiency, yield, and speed.
-
For early-stage research and development , where speed and the rapid generation of diverse analogs are critical, the advantages of using a pre-functionalized, orthogonal building block like this compound are clear. It streamlines synthesis, reduces the number of failure points, and accelerates project timelines.
-
For large-scale, established manufacturing processes , where every cent per gram is scrutinized, the economic calculation may favor a cheaper starting material like 6-Chloropyridin-3-amine, provided the additional synthetic step is robust, high-yielding, and has been optimized.
Ultimately, the choice is context-dependent. However, by looking beyond the sticker price and analyzing the total cost of synthesis—including reagents, labor, and the value of time—researchers can make a strategically sound decision that best aligns with their scientific and economic goals.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]
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Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
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A Comparative Guide to Validated Analytical Methods for Quantifying 6-Chloro-4-iodopyridin-3-amine
This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 6-Chloro-4-iodopyridin-3-amine, a critical heterocyclic building block in pharmaceutical synthesis.[1][2] The accurate determination of its purity and concentration is paramount for ensuring reaction efficiency, final product quality, and regulatory compliance. This document delves into the principles, experimental protocols, and performance characteristics of leading analytical techniques, offering researchers and drug development professionals a robust framework for method selection and implementation.
All methodologies discussed are grounded in the principles of analytical procedure validation established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that each protocol is a self-validating system designed for suitability and reliability.[3][4][5]
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, a method must be demonstrated to be "fit for purpose."[5] This is achieved by assessing the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]
-
Accuracy: The closeness of agreement between the value accepted as a conventional true value and the value found. This is often determined by recovery studies.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6][7]
The following sections will compare three primary analytical techniques—HPLC-UV, LC-MS/MS, and GC-MS—through the lens of these validation principles.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. It is exceptionally well-suited for assay and purity determinations where analyte concentrations are relatively high.
Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of this compound, allowing for good retention and separation from potential non-polar impurities. The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, ensures sharp peak shapes and efficient elution. The acidic modifier (phosphoric acid) protonates the amine group, reducing peak tailing. UV detection is chosen based on the chromophoric nature of the pyridine ring system.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Calibration:
-
Prepare a series of calibration standards from a certified reference standard, ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for quantifying this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and selectivity, particularly for trace-level quantification or analysis in complex matrices (e.g., in-process monitoring, metabolite studies), LC-MS/MS is the gold standard.[8][9][10] Its ability to monitor specific parent-to-fragment ion transitions makes it highly specific.
Causality Behind Experimental Choices: Electrospray ionization (ESI) in positive mode is chosen because the basic nitrogen atom on the pyridine ring is readily protonated, forming a stable [M+H]+ ion. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, virtually eliminating matrix interferences.[11] A rapid gradient with a shorter column is used to increase sample throughput, which is a key advantage of LC-MS/MS.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol.
-
Perform serial dilutions in a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations within the calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Spike each sample and standard with an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and instrumental variability.[12]
-
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte (m/z 255.9 -> 128.9): Precursor ion [M+H]+ for C5H4ClIN2; fragment corresponds to loss of iodine.
-
Internal Standard: To be determined based on the specific standard used.
-
-
Collision Energy: Optimized for the specific transition (e.g., 20 eV).
-
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for trace quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for assessing volatile impurities or when the analyte exhibits good thermal stability and volatility.[13] For halogenated compounds like this compound, GC-MS provides excellent separation and structural information from the resulting mass spectra.[14]
Causality Behind Experimental Choices: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating a wide range of semi-volatile compounds. Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace analysis. Electron Ionization (EI) is employed as it produces reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity over a full scan.[15]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve the sample in a volatile, non-polar solvent such as Dichloromethane or Ethyl Acetate to a final concentration suitable for the instrument's sensitivity (e.g., 1-100 ppm).
-
Ensure the sample is completely dry, as water can damage the GC column.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial Temp: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 254, 219, 127).
-
Workflow for GC-MS Analysis
Caption: GC-MS workflow for the analysis of this compound.
Performance Comparison and Method Selection
The choice of analytical method depends directly on the intended application. The following table summarizes the typical performance characteristics of each validated method, providing a clear basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good (Relies on chromatographic separation) | Excellent (Chromatography + Mass Filtering) | Excellent (Chromatography + Mass Filtering) |
| Typical LOQ | ~0.5 - 1.0 µg/mL | ~0.1 - 1.0 ng/mL | ~10 - 50 ng/mL |
| Linear Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | < 2% | < 5% (at low levels) | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Throughput | Moderate (15-20 min/sample) | High (3-5 min/sample) | Moderate (15-20 min/sample) |
| Primary Application | Purity assay, routine QC, content uniformity | Trace-level impurity analysis, genotoxic impurity quantification, bioanalysis | Volatile impurity profiling, alternative QC method |
| Complexity & Cost | Low | High | Moderate |
Conclusion and Recommendations
The quantification of this compound can be reliably achieved using several validated analytical techniques. The optimal choice is dictated by the specific analytical challenge:
-
For routine quality control, purity assessment, and formulation assay , HPLC-UV is the recommended method. Its robustness, cost-effectiveness, and excellent precision make it ideal for analyzing samples where the analyte is present at percentage or high-ppm levels.[16][17]
-
For the quantification of trace-level impurities or for bioanalytical studies , LC-MS/MS is unequivocally the superior choice. Its unparalleled sensitivity and selectivity ensure accurate measurement even in the most complex matrices and at levels required for potentially genotoxic impurities.[11][18]
-
GC-MS serves as a valuable orthogonal technique. It is particularly useful for identifying and quantifying volatile organic impurities that may be present in the sample and are not amenable to LC-based methods.[15][19]
By aligning the analytical requirements with the capabilities outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement a fit-for-purpose method that ensures data integrity and supports the advancement of their development programs.
References
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Benchmarking catalyst performance for 6-Chloro-4-iodopyridin-3-amine cross-coupling
An Objective Guide to Catalyst Selection and Performance
Introduction: The Strategic Value of 6-Chloro-4-iodopyridin-3-amine
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a task of paramount importance. This compound stands out as a particularly valuable building block due to its unique electronic properties and, most critically, the presence of two different halogen atoms. This di-halogenation offers a strategic advantage for synthetic chemists: the ability to perform selective and sequential cross-coupling reactions.
The significant difference in bond dissociation energies between the C-I and C-Cl bonds (C-I being weaker and thus more reactive) is the cornerstone of this strategy. Palladium-catalyzed cross-coupling reactions can be tuned to react preferentially at the more labile C-4 iodo position under milder conditions. Subsequently, the less reactive C-6 chloro position can be functionalized under more forcing conditions, allowing for the controlled and regioselective synthesis of complex, polysubstituted pyridine derivatives.
This guide provides a comparative analysis of various catalyst systems for the most common cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in their synthetic endeavors.
The Decisive Factor: Regioselectivity in Di-halogenated Pyridines
The primary consideration for any cross-coupling reaction with this substrate is regioselectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling cycles. The reactivity trend for halogens in this step is overwhelmingly I > Br > Cl > F.[1] For this compound, this means that reactions will almost exclusively occur at the C-4 iodo position under standard conditions.
The electron-donating amine group at C-3 and the electron-withdrawing nature of the pyridine nitrogen further modulate the electronic landscape of the molecule, but the inherent reactivity difference between iodine and chlorine remains the dominant controlling factor.[2] This guide will therefore focus on catalyst performance for functionalization at the C-4 position, followed by a discussion on strategies for subsequent C-6 functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[3] For a substrate like this compound, the choice of catalyst is crucial for achieving high efficiency, though the high reactivity of the C-I bond allows for a broader range of conditions compared to less reactive aryl chlorides.[4][5]
Catalyst Performance Comparison
The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling at the C-4 position. While data for this specific molecule is sparse, performance is extrapolated from reactions with structurally similar iodo- and chloro-pyridines.[6][7][8]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 85-100 | 12-18 | 75-90 | A classic, reliable choice for reactive C-I bonds. May require longer reaction times.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or 2-MeTHF | 80-110 | 2-8 | >95 | Highly active system using a bulky, electron-rich Buchwald ligand, ensuring high turnover and shorter times.[5][6] |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90-110 | 8-16 | 80-95 | A robust and common pre-catalyst, effective for a wide range of boronic acids.[9] |
Expert Insights: Why Ligand Choice Matters
The catalyst's performance is fundamentally dictated by the ligand coordinated to the palladium center.
-
Triphenylphosphine (PPh₃): Sufficiently electron-donating to facilitate oxidative addition at the weak C-I bond. However, it is less effective for the more challenging C-Cl bond activation.
-
SPhos (a Buchwald ligand): This is a sterically bulky and highly electron-donating phosphine ligand. This electronic richness enhances the reactivity of the palladium center, accelerating the rate-limiting oxidative addition step. The bulkiness promotes the reductive elimination step, releasing the product and regenerating the active catalyst.[6][10] These features make it exceptionally efficient, even for less reactive coupling partners.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that forms a stable complex with palladium, often preventing catalyst decomposition (e.g., formation of palladium black) at higher temperatures.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an arylboronic acid with this compound at the C-4 position.
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and the ligand (e.g., SPhos at 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 2-MeTHF, to a concentration of 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-chloropyridin-3-amine.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful transformation for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction allows for the introduction of primary or secondary amines at the C-4 position of our substrate. The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[13]
Catalyst Performance Comparison
The following table compares catalyst systems for the Buchwald-Hartwig amination of aryl halides, with performance considerations for the C-4 iodo position.[14][15]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-85 | A "second-generation" system, effective for many amines but may require higher temperatures.[11] |
| Pd(OAc)₂ / XPhos | K₂CO₃ / Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | 4-12 | >90 | A highly general and active system, often the go-to for challenging substrates or milder bases.[13] |
| BrettPhos Pd G3 | LHMDS / K₃PO₄ | THF or Toluene | 25-80 | 2-10 | >95 | A pre-catalyst that is air- and moisture-stable, offering high activity and selectivity.[13] |
Expert Insights: The Role of Base and Ligand Synergy
In the Buchwald-Hartwig reaction, the base not only neutralizes the HX byproduct but also actively participates in the catalytic cycle by deprotonating the amine to form the palladium-amido complex.
-
Strong Bases (NaOt-Bu, LHMDS): These are highly effective but can have limited functional group tolerance (e.g., with esters).[14]
-
Weaker Bases (K₂CO₃, K₃PO₄): These offer broader functional group compatibility but require a more active catalyst system (e.g., one with XPhos or BrettPhos) to achieve efficient turnover.[13] The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
-
Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.
-
Catalyst Activation: Add anhydrous, degassed solvent (e.g., Dioxane) and stir for 5-10 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the desired 4-amino-6-chloropyridin-3-amine derivative.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] It traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17] This reaction is invaluable for installing alkyne functionalities, which are versatile handles for further transformations like click chemistry or cyclizations.
Catalyst Performance Comparison
The table below outlines common conditions for the Sonogashira coupling at the C-4 iodo position.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI (1-5 mol%) | Et₃N / Piperidine | THF or DMF | 25-60 | 2-8 | 85-95 | The classic, highly effective system. Requires exclusion of air to prevent alkyne homo-coupling (Glaser coupling).[17] |
| Pd(PPh₃)₄ | CuI (1-5 mol%) | i-Pr₂NH | Toluene | 50-80 | 4-12 | 80-90 | Another standard catalyst, useful for a broad range of substrates. |
| Pd(OAc)₂ / XPhos | (None) | Cs₂CO₃ | Dioxane | 60-100 | 6-18 | 75-90 | A copper-free variant, beneficial when copper sensitivity is a concern. Often requires a stronger base and higher temperatures.[18] |
Visualizing the Sonogashira Dual Catalytic Cycle
Caption: The interconnected palladium and copper cycles in a Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol details a standard copper-co-catalyzed Sonogashira reaction.
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 2-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to obtain the 4-alkynyl-6-chloropyridin-3-amine product.
Strategy for Sequential Cross-Coupling
The true synthetic power of this compound is realized through sequential functionalization. By carefully selecting catalysts and conditions, one can first modify the C-4 position and then the C-6 position in a controlled manner.
Workflow for Sequential Functionalization
Caption: A strategic workflow for the sequential functionalization of the title compound.
To achieve this, the first coupling at the C-I bond should use the mildest conditions possible to avoid any premature reaction at the C-Cl bond. For the second coupling at the C-Cl bond, a more powerful catalyst system is required. The activation of the C-Cl bond necessitates a highly electron-rich and sterically demanding ligand, such as SPhos or XPhos, along with higher reaction temperatures.[5]
Conclusion
This compound is a potent synthetic intermediate whose value is unlocked through a deep understanding of modern cross-coupling catalysis. The predictable regioselectivity, governed by the differential reactivity of the C-I and C-Cl bonds, allows for a planned and logical approach to the synthesis of complex molecules.
For reactions at the C-4 iodo position, traditional catalysts like Pd(PPh₃)₄ often suffice, though modern Buchwald-type systems can offer faster and cleaner conversions. For subsequent functionalization at the C-6 chloro position, the use of highly active catalyst systems built upon bulky, electron-rich ligands is mandatory. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively benchmark and optimize performance, paving the way for innovations in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Neufeldt, S. R., & Sanford, M. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Fraser, L. P., & Neufeldt, S. R. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wikipedia. (2024).
- Lohse, O., Thevenin, P., & Waldvogel, E. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2024). Sonogashira coupling.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Introduction: The Critical Role of Halopyridines in Modern Kinase Inhibitor Design
An In-Depth Efficacy Comparison of Kinase Inhibitors Derived from Different Halopyridine Scaffolds
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have, therefore, emerged as a cornerstone of modern drug discovery, with a growing number of approved drugs and clinical candidates.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of many kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. The strategic placement of halogen atoms (fluorine, chlorine, bromine) on this pyridine ring—creating halopyridines—has become a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these inhibitors. Halogens can modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile through a combination of steric and electronic effects.
This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different halopyridines, supported by experimental data and detailed protocols for their evaluation. We will delve into how the choice of halogen can significantly impact the inhibitor's performance, offering insights for researchers and drug development professionals in the field.
Comparative Efficacy of Halopyridine-Derived Kinase Inhibitors
The identity and position of the halogen on the pyridine ring can dramatically alter the inhibitor's interaction with the target kinase. Here, we compare the efficacy of kinase inhibitors based on their fluoropyridine, chloropyridine, and bromopyridine scaffolds.
Fluoropyridine-Derived Kinase Inhibitors: Enhancing Potency and Metabolic Stability
Fluorine is the most electronegative element and has a small van der Waals radius. Its introduction into a molecule can lead to significant changes in its properties. In the context of kinase inhibitors, fluorination of the pyridine ring can enhance binding affinity by forming favorable interactions with the kinase active site and can also block sites of metabolism, thereby increasing the compound's metabolic stability and oral bioavailability.
A notable example is the development of inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. Studies have shown that the introduction of a fluorine atom on the pyridine ring can significantly improve the potency of LRRK2 inhibitors.
Table 1: Comparative Efficacy of Fluoropyridine-Derived LRRK2 Inhibitors
| Compound | Halopyridine Scaffold | LRRK2 G2019S IC50 (nM) | Reference |
| GNE-7915 | 2-amino-4-fluoropyridine | 11 | |
| GNE-0877 | 2-amino-4-fluoropyridine | 3 |
As shown in Table 1, compounds incorporating a 4-fluoropyridine moiety exhibit potent inhibition of the LRRK2 G2019S mutant, a common mutation in Parkinson's disease.
Chloropyridine-Derived Kinase Inhibitors: Balancing Potency and Selectivity
Chlorine is larger and less electronegative than fluorine, offering a different set of steric and electronic properties. The incorporation of a chlorine atom on the pyridine ring can provide a balance between potency and selectivity. The larger size of chlorine can create more extensive van der Waals interactions within the kinase active site, leading to enhanced potency.
For instance, in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses, a chloropyridine scaffold has proven to be effective.
Table 2: Comparative Efficacy of Chloropyridine-Derived p38 MAPK Inhibitors
| Compound | Halopyridine Scaffold | p38α IC50 (nM) | Reference |
| Compound 1 | 2-amino-4-chloropyridine | 5.4 | |
| Compound 2 | 2-amino-5-chloropyridine | 8.2 |
These compounds demonstrate that the position of the chlorine atom on the pyridine ring can influence the inhibitory activity against p38α.
Bromopyridine-Derived Kinase Inhibitors: Leveraging Halogen Bonding
Bromine, being larger and more polarizable than chlorine, can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This interaction can be a significant contributor to the binding affinity and selectivity of a kinase inhibitor.
The c-Jun N-terminal kinase (JNK) family of proteins are involved in cellular processes such as proliferation, and their inhibitors are being investigated for various diseases. A 3-bromopyridine moiety has been identified as a key feature in a series of potent and selective JNK inhibitors.
Table 3: Comparative Efficacy of Bromopyridine-Derived JNK Inhibitors
| Compound | Halopyridine Scaffold | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK Inhibitor I | 3-bromopyridine | 40 | 40 | 9 | |
| JNK Inhibitor II | 3-bromopyridine | 30 | 30 | 7 |
The data in Table 3 highlights the potent inhibition of the JNK family of kinases by compounds containing a 3-bromopyridine scaffold.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.
Principle: The assay uses a terbium-labeled anti-His tag antibody that binds to a His-tagged kinase and a fluorescently labeled tracer that binds to the kinase's ATP-binding site. When the tracer is bound to the kinase, FRET occurs between the terbium-labeled antibody and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the tracer.
Step-by-Step Protocol:
-
Prepare Kinase/Antibody Solution: Dilute the His-tagged kinase and the terbium-labeled anti-His antibody in the kinase buffer.
-
Prepare Tracer Solution: Dilute the fluorescently labeled tracer in the kinase buffer.
-
Prepare Test Compound Dilutions: Serially dilute the test compounds in DMSO, and then further dilute in the kinase buffer.
-
Assay Plate Setup: Add the kinase/antibody solution, test compound dilutions, and tracer solution to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the amount of ATP present.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well, mix briefly, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent cell viability for each compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing Key Pathways and Workflows
Signaling Pathway: The JNK Signaling Cascade
The JNK signaling pathway is a critical regulator of various cellular processes, and its aberrant activation is implicated in several diseases. The following diagram illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the JNK signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor, from initial screening to cellular potency assessment.
Caption: Experimental workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
The strategic use of halopyridines in kinase inhibitor design provides a powerful approach to modulate compound efficacy and drug-like properties. Fluorine can enhance potency and metabolic stability, chlorine can offer a balance of potency and selectivity, and bromine can introduce beneficial halogen bonding interactions. The choice of halogen and its position on the pyridine ring are critical considerations for medicinal chemists aiming to develop novel and effective kinase inhibitors.
Future advancements in this field will likely involve the use of more complex halogenation patterns and the exploration of less common halogens like iodine. Furthermore, a deeper understanding of the structural and electronic effects of halogens on protein-ligand interactions, aided by computational modeling and advanced structural biology techniques, will undoubtedly pave the way for the rational design of the next generation of highly potent and selective kinase inhibitors.
References
-
Estes, M. G., et al. (2016). GNE-0877, a potent and selective LRRK2 inhibitor that reduces LRRK2 phosphorylation in nonhuman primates. ACS Medicinal Chemistry Letters, 7(10), 941-946. [Link]
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
A Senior Application Scientist's Guide to Isotopic Labeling of 6-Chloro-4-iodopyridin-3-amine for Mechanistic Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of isotopic labeling strategies for 6-Chloro-4-iodopyridin-3-amine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Understanding the reaction mechanisms involving this scaffold is crucial for optimizing synthetic routes, predicting byproducts, and developing novel analogues. Isotopic labeling stands as a definitive tool for elucidating these complex transformations by providing unambiguous evidence of atomic fate during a chemical reaction. We will explore the synthesis of labeled variants, compare the utility of different isotopes, and contrast this powerful technique with alternative methods for mechanistic investigation.
The Imperative of Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[1] Because isotopes of an element are nearly identical in their chemical reactivity, a labeled molecule behaves almost identically to its unlabeled counterpart in a reaction. However, the mass difference allows its path to be traced. This principle is the cornerstone of using isotopic tracers to:
-
Track Bond Formation and Cleavage: By placing a label at a specific position, one can determine if that position is involved in bond-breaking or bond-forming events.
-
Elucidate Reaction Pathways: When a reaction can proceed through multiple potential pathways, tracking the position of the isotope in the final product can confirm the operative mechanism.[1]
-
Identify and Characterize Intermediates: Labeled compounds can help in identifying transient intermediates through techniques like mass spectrometry or NMR spectroscopy.
-
Determine Kinetic Isotope Effects (KIEs): Replacing an atom with a heavier isotope (e.g., hydrogen with deuterium) can slightly slow down a reaction if the bond to that atom is broken in the rate-determining step. Measuring this KIE provides powerful evidence for the transition state structure.
For a molecule like this compound, which possesses multiple reactive sites (C-Cl, C-I, N-H, and the pyridine ring itself), isotopic labeling is an invaluable strategy for dissecting its reactivity in cross-coupling, substitution, or derivatization reactions.
Synthesis and Labeling Strategies for this compound
The successful application of isotopic labeling begins with a robust and flexible synthetic strategy that allows for the precise incorporation of the desired isotope.
Baseline Synthesis of Unlabeled this compound
A common synthetic route involves the protection of the amine group of a 6-chloropyridin-3-amine precursor, followed by iodination and subsequent deprotection. For instance, a tert-butoxycarbonyl (Boc) protecting group can be used. The protected intermediate is then iodinated, and the Boc group is removed under acidic conditions to yield the final product.[2][3] This multi-step approach provides logical points for the introduction of isotopic labels.
Comparative Isotopic Labeling Methodologies
The choice of isotope—typically stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—depends entirely on the mechanistic question being asked.
¹⁵N labeling is ideal for tracking the fate of the pyridine ring nitrogen or the exocyclic amine. Given the prevalence of nitrogen heterocycles in pharmaceuticals, methods for their ¹⁵N-labeling are of high interest.[4][5]
-
De Novo Synthesis: This involves constructing the pyridine ring from simple, ¹⁵N-enriched precursors. While providing unambiguous labeling, this approach is often lengthy and requires significant synthetic development.
-
Nitrogen Isotope Exchange (NIE) via Zincke Intermediates: A more modern and highly efficient "late-stage" labeling strategy involves the activation of the pyridine ring, followed by ring-opening and re-closure with a labeled nitrogen source.[6][7][8] A leading method uses a Zincke activation strategy, where the pyridine is opened to a Zincke imine intermediate, which is then recyclized using a source like ¹⁵N-ammonium chloride ([¹⁵N]H₄Cl) to incorporate the isotope directly into the ring.[9] This approach is powerful for labeling complex, pre-existing pyridine scaffolds.
¹³C labeling is the gold standard for tracking skeletal rearrangements or the fate of specific carbon atoms.
-
Multi-step Synthesis from ¹³C-Precursors: This is the most common approach, requiring the strategic use of commercially available ¹³C-labeled building blocks (e.g., [¹³C]acetyl chloride, [¹³C]acetonitrile) in a de novo synthesis of the pyridine ring.[10][11] While powerful, this can be costly and synthetically demanding. The specific placement of the ¹³C label must be carefully planned to answer the mechanistic question at hand.
Deuterium is exceptionally useful for probing proton transfer steps and for determining kinetic isotope effects.
-
Hydrogen-Deuterium Exchange (H/D Exchange): This is often the simplest labeling method. The aromatic protons on the this compound ring can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, under acidic or basic conditions.[12][13] The regioselectivity of the exchange is dictated by the electronic properties of the ring and the reaction conditions. For this substrate, the protons at the C2 and C5 positions are the most likely candidates for exchange.
At a Glance: Comparison of Isotopic Labels
The selection of an appropriate isotopic label is a critical decision in experimental design. The following table provides a comparative overview to guide this choice.
| Feature | Nitrogen-15 (¹⁵N) | Carbon-13 (¹³C) | Deuterium (²H) |
| Primary Application | Tracking the fate of nitrogen atoms in the pyridine ring or amine group. Elucidating reactions involving N-heterocycles.[14] | Mapping carbon skeleton rearrangements, tracking fragmentation, and identifying bond formation/cleavage at carbon centers.[11] | Probing proton transfer steps, studying reaction kinetics (Kinetic Isotope Effect), and elucidating acid/base catalysis mechanisms.[15][16] |
| Advantages | Low natural abundance (0.37%) results in clean NMR spectra with no background signal.[5] Direct probe of nitrogen chemistry. Late-stage exchange methods are becoming more accessible.[9][17] | Provides direct information about the carbon backbone. ¹³C NMR is a standard and powerful analytical technique.[1] | Relatively inexpensive and often easy to incorporate via H/D exchange.[12] KIE studies provide powerful mechanistic insight. |
| Disadvantages | Lower NMR sensitivity compared to ¹H. De novo synthesis can be complex. The exocyclic amine ¹⁵N-label may exchange under certain conditions. | High cost of ¹³C-labeled starting materials. Synthesis is often complex and requires a custom de novo approach. | C-D bonds are slightly stronger than C-H bonds, which can alter reaction rates (this is the basis of the KIE). Deuterium labels can be lost via exchange with protic solvents or reagents. |
| Primary Detection | ¹⁵N NMR, ¹H-¹⁵N HSQC/HMBC NMR, Mass Spectrometry.[18][19] | ¹³C NMR, ¹H-¹³C HSQC/HMBC NMR, Mass Spectrometry.[18][19] | ²H NMR, Mass Spectrometry, ¹H NMR (disappearance of signal).[1] |
Experimental Workflow and Visualization
To provide a practical context, we outline a detailed protocol for a state-of-the-art labeling method and visualize the associated workflows.
Detailed Protocol: ¹⁵N-Labeling of the Pyridine Ring via Zincke Intermediate
This protocol is adapted from established methods for nitrogen isotope exchange in pyridines.[9]
Objective: To replace the ¹⁴N atom in the pyridine ring of this compound with ¹⁵N.
Step 1: Activation of the Pyridine Ring
-
In a nitrogen-flushed, oven-dried vial, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4-dinitrobenzenesulfonyl chloride (1.1 eq.) and a non-nucleophilic base such as 2,6-lutidine (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed in vacuo to yield the crude pyridinium salt (Zincke salt), which is used directly in the next step.
Step 2: Ring Opening and Recyclization with [¹⁵N]H₄Cl
-
To the vial containing the crude Zincke salt, add anhydrous dimethylformamide (DMF).
-
Add commercially available [¹⁵N]Ammonium chloride (¹⁵NH₄Cl, >98% enrichment, 1.5 eq.).
-
Add a base such as triethylamine (TEA, 3.0 eq.) to liberate ¹⁵NH₃ in situ.
-
Seal the vial and heat the mixture to 80-100 °C for 12-18 hours. The reaction involves the nucleophilic addition of ¹⁵NH₃, ring-opening to a glutaconaldehyde derivative (Zincke imine), and subsequent ring-closure to form the ¹⁵N-labeled pyridine.
-
Monitor the reaction for the formation of the desired product by LC-MS.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.[20]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure [¹⁵N]-6-Chloro-4-iodopyridin-3-amine.
Step 4: Characterization
-
Confirm the structure and isotopic incorporation using high-resolution mass spectrometry (HRMS), which will show the expected mass shift.
-
Use ¹H and ¹³C NMR to confirm the structure.
-
Utilize ¹⁵N NMR or ¹H-¹⁵N HMBC experiments to confirm the position of the ¹⁵N label.
Visualizing the Process
Workflow for ¹⁵N-Labeling via Zincke Intermediate
Caption: Workflow for ¹⁵N-labeling via a Zincke intermediate.
Using the Labeled Product in a Mechanistic Study
Caption: Tracing a ¹⁵N label in a hypothetical cross-coupling reaction.
Comparison with Alternative Mechanistic Probes
While powerful, isotopic labeling is one of several tools available. A comprehensive mechanistic investigation often employs multiple techniques.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Isotopic Labeling | Tracing atoms by substituting them with their isotopes.[21] | Direct evidence of bond connectivity, atomic fate, reaction pathways, and kinetic isotope effects. | Provides unambiguous, direct evidence. Can definitively distinguish between proposed mechanisms. | Can be synthetically challenging and expensive. The presence of a heavier isotope can slightly alter reaction rates. |
| Kinetic Studies | Measuring reaction rates as a function of reactant concentrations, temperature, and pressure. | Derivation of the experimental rate law, which provides information about the composition of the transition state. | Quantitative data on reaction rates and activation parameters (ΔH‡, ΔS‡). Non-invasive. | Provides indirect information; does not reveal structural details of intermediates or transition states directly. |
| Computational Chemistry (DFT) | Using quantum mechanics to model reaction pathways, intermediates, and transition states. | Detailed energetic profiles of the entire reaction coordinate. Prediction of structures and properties of transient species. | Can explore hypothetical intermediates that are difficult to detect experimentally. Provides deep insight into electronic structure. | The accuracy is highly dependent on the level of theory and model used. May not perfectly reflect solution-phase reality. Requires specialized software and expertise. |
| Intermediate Trapping | Adding a reagent designed to react specifically with a suspected short-lived intermediate to form a stable, characterizable product. | Provides evidence for the existence and structure of a proposed intermediate. | Can provide direct structural proof of an otherwise unobservable species. | The trapping agent can potentially alter the reaction pathway or kinetics. A negative result is not definitive proof of absence. |
Conclusion
For the mechanistic study of this compound, isotopic labeling is an unparalleled technique for generating definitive evidence of reaction pathways. The choice between ¹⁵N, ¹³C, and ²H labeling must be guided by the specific mechanistic question at hand. While ¹⁵N labeling via modern nitrogen isotope exchange methods offers a compelling balance of insight and accessibility for this N-heterocycle, a multi-faceted approach that combines labeling data with kinetic and computational studies will ultimately provide the most complete and robust mechanistic understanding. This guide serves as a framework for designing and executing such studies, empowering researchers to move beyond speculation and toward definitive mechanistic elucidation.
References
- The Vapor-Phase Phototransposition Chemistry of Pyridine: Deuterium Labeling Studies. (n.d.). Google Scholar.
- Biscoe, M. R., et al. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society.
- Deuterium labelling studies and proposed mechanism for the pyridinium... (n.d.).
- Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2025).
- Feng, M., et al. (2024).
- Isotopic labeling. (n.d.). Wikipedia.
- Isotope exchange reactions of pyridine a Pyridine: a prominent FDA... (n.d.).
- Isotope Enhanced Approaches in Metabolomics. (n.d.). PubMed Central.
- Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv.
- Isotope Labeling. (n.d.). Cerno Bioscience.
- A Researcher's Guide to Determining Isotopic Labeling in Synthesized Peptides: A Comparative Analysis of Mass Spectrometry and NMR Spectroscopy. (n.d.). Benchchem.
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.).
- This compound synthesis. (n.d.). Chemicalbook.
- Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv.
- 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (n.d.). ChemRxiv.
- Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. (2021).
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- NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. (2023). PubMed Central.
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- Mechanism studies a, Isotopic labelling experiment with the... (n.d.).
- An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionaliz
- Isotopes and organic reaction mechanisms. (2024). INIS-IAEA.
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- This compound, min 97%, 1 gram. (n.d.).
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. (n.d.). Chemicalbook.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-iodopyridin-3-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4). As a halogenated pyridine derivative, this compound requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Hazard Identification and Risk Assessment: The "Why" Behind the Waste Protocol
This compound is not a benign substance; its chemical structure necessitates its classification as hazardous waste. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1][2] Improper disposal, such as drain or general trash disposal, is strictly prohibited and can lead to environmental contamination and potential reactions with other chemicals.[1]
The primary hazards associated with this compound are clearly defined by its GHS classifications. Understanding these hazards is the foundation for establishing a safe disposal workflow.
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | GHS07 (Exclamation Mark) |
| Data sourced from Sigma-Aldrich Safety Information. |
The presence of both chlorine and iodine atoms means that disposal often requires high-temperature incineration at a specialized facility to ensure complete destruction and prevent the formation of persistent and toxic halogenated byproducts.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment. This begins with the correct selection and use of PPE.
| PPE Category | Specification and Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield must be worn to protect against splashes and solid particulates causing serious eye irritation.[3][4] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact and irritation.[3] Contaminated gloves should be disposed of immediately. |
| Respiratory Protection | All handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors that can cause respiratory irritation.[3][5] |
Emergency Preparedness: Spill and Accidental Release Procedures
In the event of a spill, containment and cleanup must be performed promptly and safely to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Contain: Prevent the further spread of the material. Avoid generating dust.[3]
-
Cleanup: Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3] For residual material, use an inert absorbent material like sand or vermiculite.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by a wash with soap and water. All cleaning materials must be collected and treated as hazardous waste.[3]
-
Prohibit Entry to Drains: Under no circumstances should the chemical or cleanup materials be allowed to enter drains or waterways.[1][3]
Step-by-Step Disposal Protocol for this compound
All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be handled as hazardous waste.[3]
Waste Segregation: The First Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions.[6]
-
Designate a "Halogenated Organic Waste" stream.
-
DO NOT MIX with incompatible materials such as strong oxidizing agents, strong acids, or bases.[1][6]
-
Keep separate from non-halogenated organic waste to ensure correct final disposal.[2]
Containerization and Labeling: Ensuring Compliance and Safety
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container must be in good condition, free of cracks or residue.
-
Mandatory Labeling: Before adding any waste, affix a "Hazardous Waste" label.[1] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[1] For mixtures, list all constituents and their approximate percentages.
-
Principal Investigator/Lab Manager: Name and contact information.
-
Specific Hazards: Clearly indicate "Toxic," "Irritant."[1]
-
On-Site Accumulation: Safe Storage Prior to Pickup
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
The container must be kept closed at all times , except when actively adding waste.[1][7]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to mitigate spills or leaks.[1]
Final Disposal Arrangements: The Professional Hand-Off
Hazardous waste must be disposed of through your institution's approved channels, which involves a licensed hazardous waste disposal company.[1]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Complete Paperwork: Fill out any required waste pickup forms with accurate and complete information about the waste composition.
-
Adhere to Time Limits: Do not exceed the institutional or regulatory time limits for hazardous waste accumulation.[1]
Decontamination and Disposal of Empty Containers
The original product container is also considered hazardous waste until properly decontaminated.
-
Thoroughly Empty: Ensure all contents are removed. If solids or sludge remain, the container must be disposed of as hazardous waste without rinsing.[7]
-
Triple Rinse: For containers with only trace residue, a triple rinse procedure is required. The first rinse (using a suitable solvent) must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container.[7][8] Subsequent rinses should also be collected as hazardous waste.
-
Deface Label: Completely obliterate, remove, or deface the original manufacturer's label.[8]
-
Final Disposal: Once rinsed and dried, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- Sigma-Aldrich.this compound | 351227-42-4.
- BenchChem. (2025). Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet - 3,4-Diaminopyridine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Washington State University.Pyridine Standard Operating Procedure.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of North Carolina at Chapel Hill.Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Dartmouth College.Hazardous Waste Disposal Guide.
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- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Synthesis of 6-Chloro-4-iodopyridin-3-amine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Laboratory Professionals
The handling of complex heterocyclic compounds like 6-Chloro-4-iodopyridin-3-amine, a key building block in pharmaceutical research and development, demands a comprehensive and rigorously enforced safety protocol. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for personal protective equipment (PPE), safe handling, and disposal. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated pyridine derivative. While specific toxicity data for this compound is limited, the known hazards of similar molecules, such as pyridine, necessitate a cautious approach. Pyridine and its derivatives are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The presence of chloro and iodo groups can further influence the compound's reactivity and toxicological profile. Therefore, a multi-layered PPE strategy is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements for handling this compound, with explanations rooted in the chemical's known and potential hazards.
| PPE Component | Specifications | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing. | The primary risk to the eyes is from accidental splashes of the solid compound or solutions. Chemical splash goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses. A face shield adds an extra layer of protection for the entire face. |
| Hand Protection | Nitrile or Neoprene gloves. Double gloving is recommended. | Halogenated organic compounds can penetrate some glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including pyridine and its derivatives.[1] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, minimizing the risk of skin contact with the inner glove. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | A lab coat protects the skin and personal clothing from spills and contamination. Flame-resistant material is a prudent choice given the potential for unforeseen reactions, although this compound itself is not classified as flammable. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the powder outside of a certified chemical fume hood or when airborne dust is anticipated. | The fine particulate nature of the solid compound presents an inhalation hazard. An air-purifying respirator with organic vapor cartridges will effectively filter out airborne particles and any volatile components, protecting the respiratory system from irritation and potential systemic toxicity.[2] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following protocols for handling and disposal are designed to be clear, concise, and directly applicable to your daily work.
Experimental Workflow: Safe Handling from Receipt to Reaction
Caption: A logical progression for the safe handling of this compound, from preparation to disposal.
Detailed Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.
-
Verify Chemical Fume Hood Functionality: Confirm that the chemical fume hood has a current certification and that the airflow is adequate. All handling of the solid compound and its solutions should occur within the fume hood.[3]
-
Gather All Necessary Equipment: Assemble all glassware, spatulas, and other equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Slowly add the solid to the solvent in a flask or beaker, ensuring gentle mixing to avoid splashing.
-
Reaction: Conduct the chemical reaction within a closed system whenever possible to prevent the release of vapors or aerosols.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with a suitable solvent is recommended.
-
Waste Segregation: All waste containing this compound, including contaminated solvents, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[4][5]
-
PPE Disposal: The outer pair of gloves should be removed and disposed of in the halogenated waste container immediately after handling the compound. The remaining PPE should be removed and disposed of according to institutional guidelines upon leaving the laboratory.
-
Disposal Plan: Ensuring Environmental Responsibility
The disposal of halogenated organic compounds is strictly regulated to protect the environment. Adherence to EPA guidelines is mandatory.
Caption: A systematic approach to the safe and compliant disposal of waste containing this compound.
Key Disposal Steps:
-
Containerization: Use separate, compatible, and clearly labeled containers for solid and liquid halogenated waste. The label must include "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Secondary containment is required to prevent the spread of material in case of a leak.
-
Professional Disposal: Arrange for the collection of hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal. In the United States, disposal must comply with the Resource Conservation and Recovery Act (RCRA) regulations.
By implementing these comprehensive safety and handling protocols, your laboratory can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


